protein kinase c b1 peptide
Description
Structure
2D Structure
Properties
CAS No. |
155773-74-3 |
|---|---|
Molecular Formula |
C79H114N18O24S |
Molecular Weight |
1731.9 g/mol |
IUPAC Name |
4-[[1-[2-[[2-[[2-[[2-[[2-[[2-[2-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-methylpropyl)amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H114N18O24S/c1-10-41(6)64(76(117)90-54(33-58(81)102)72(113)94-63(40(4)5)79(120)121)95-75(116)62(39(2)3)93-70(111)52(31-46-20-15-12-16-21-46)88-68(109)50(27-28-61(105)106)87-74(115)57-22-17-29-97(57)78(119)55(34-59(82)103)91-77(118)65(43(8)99)96-71(112)53(32-47-23-25-48(101)26-24-47)89-73(114)56(36-98)92-69(110)51(30-45-18-13-11-14-19-45)86-60(104)35-83-66(107)42(7)85-67(108)49(80)37-122-38-84-44(9)100/h11-16,18-21,23-26,39-43,49-57,62-65,98-99,101H,10,17,22,27-38,80H2,1-9H3,(H2,81,102)(H2,82,103)(H,83,107)(H,84,100)(H,85,108)(H,86,104)(H,87,115)(H,88,109)(H,89,114)(H,90,117)(H,91,118)(H,92,110)(H,93,111)(H,94,113)(H,95,116)(H,96,112)(H,105,106)(H,120,121) |
InChI Key |
DOFZBSAZZNPGLN-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(C)NC(=O)C(CSCNC(=O)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(C)NC(=O)C(CSCNC(=O)C)N |
sequence |
XAGFSYXNPEFVXNV |
Origin of Product |
United States |
Molecular Architecture and Intrinsic Regulatory Elements of Protein Kinase C Beta 1
Domain Organization of PKCβ1
PKCβ1, like other conventional PKCs, possesses a modular structure comprising an N-terminal regulatory region and a C-terminal catalytic region, connected by a flexible hinge. mdpi.commedcraveonline.com These two major regions are further subdivided into conserved (C) and variable (V) domains, each with specialized functions that collectively orchestrate the enzyme's activity. mdpi.comnih.gov
N-Terminal Regulatory Domain Components (C1 and C2 Domains)
The N-terminal regulatory moiety of PKCβ1 is responsible for sensing upstream signals and keeping the enzyme in an inactive state in the absence of these signals. hep.com.cnlu.se This region houses two critical conserved domains: the C1 and C2 domains. nih.govnih.gov
The C1 domain in PKCβ1 is a cysteine-rich motif that is duplicated, forming C1A and C1B subdomains. mdpi.comnih.gov This domain serves as the binding site for diacylglycerol (DAG) and phorbol (B1677699) esters. mdpi.comucsd.edu The binding of these molecules to the C1 domain is a crucial step in the activation of PKCβ1, inducing conformational changes that lead to its translocation to the cell membrane. ucsd.eduacs.org
The C2 domain is a calcium (Ca2+)-binding module. ucl.ac.uknih.gov In response to an increase in intracellular Ca2+ concentration, the C2 domain of PKCβ1 binds to anionic phospholipids (B1166683), particularly phosphatidylserine (B164497), in the cell membrane. hep.com.cnucsd.edu This interaction facilitates the recruitment of PKCβ1 from the cytosol to the membrane, a prerequisite for its activation. ucsd.eduucsd.edu The PKCβ-C2 domain coordinates with three calcium ions, which are crucial for its function. hep.com.cnlu.se
| Domain | Subdomain | Primary Ligand/Cofactor | Function |
|---|---|---|---|
| C1 Domain | C1A | Diacylglycerol (DAG), Phorbol Esters | Membrane targeting and initiation of activation cascade. mdpi.comucsd.edu |
| C1B | Diacylglycerol (DAG), Phorbol Esters | ||
| C2 Domain | - | Calcium (Ca2+), Phosphatidylserine | Ca2+-dependent membrane recruitment. hep.com.cnucsd.edu |
C-Terminal Catalytic Domain (C3 and C4 Domains)
The C-terminal half of PKCβ1 contains the catalytic core, which is responsible for phosphorylating substrate proteins. hep.com.cnmdpi.com This region is highly conserved among PKC isoforms and is composed of the C3 and C4 domains. nih.govwikipedia.org
The C3 domain constitutes the ATP-binding lobe of the kinase core. mdpi.comucsd.edu It contains a conserved lysine (B10760008) residue that is essential for the phosphotransferase activity of the enzyme. nih.gov
The C4 domain forms the substrate-binding lobe. mdpi.comucsd.edu It recognizes and binds to specific amino acid sequences on target proteins, ensuring the fidelity of phosphorylation events. medcraveonline.comnih.gov The catalytic activity of this domain is dependent on the conformational changes initiated in the regulatory domain. wikipedia.org
Variable Regions and Their Functional Implications
Interspersed between the conserved domains are variable (V) regions that exhibit lower homology among PKC isoforms. mdpi.com These regions, designated V1 through V5, contribute to the unique properties and regulation of each isoform. The V1 region in conventional PKCs, including PKCβ1, contains the autoinhibitory pseudosubstrate sequence. labarchives.com The V3 region acts as a hinge between the regulatory and catalytic domains and is susceptible to proteolytic cleavage. nih.gov The V5 domain is also necessary for PKC function. labarchives.com PKCβ1 and its splice variant PKCβ2 differ in the amino acid sequences of their C-terminal V5 region, which may contribute to their distinct functions. aacrjournals.org
Autoinhibitory Pseudo-substrate Mechanism in PKCβ1
A key feature of PKCβ1 regulation is the autoinhibitory pseudosubstrate mechanism, which maintains the enzyme in a catalytically inactive state under basal conditions. nih.govmdpi.com This mechanism involves a specific sequence within the regulatory domain that mimics a substrate but lacks a phosphorylatable residue. hep.com.cnresearchgate.net
Characterization of the Pseudo-substrate Sequence
Located in the V1 region at the N-terminus, the pseudosubstrate sequence of PKCβ1 (amino acids 19-35) resembles a true substrate but contains an alanine (B10760859) residue at the phosphorylation site instead of a serine or threonine. hep.com.cnlabarchives.com This sequence, N-Myr-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-NH₂, binds with high affinity to the substrate-binding cavity within the catalytic domain, effectively blocking it. hep.com.cn A conserved arginine residue within this sequence is critical for its high-affinity interaction with the active site. hep.com.cnlu.se
Conformational States Regulating PKCβ1 Basal Activity
In its inactive, or "folded," conformation, PKCβ1 resides primarily in the cytosol. mdpi.com This basal state is characterized by the intramolecular interaction between the N-terminal pseudosubstrate and the C-terminal catalytic domain. mdpi.commdpi.com This interaction maintains the enzyme in a low-activity state. ideayabio.com
Biochemical Mechanisms Governing Protein Kinase C Beta 1 Activity
Post-Translational Regulatory Events
Post-translational modifications (PTMs) are crucial for modulating the functional diversity of the proteome. thermofisher.com These modifications, which occur after protein synthesis, can involve the addition of chemical groups or entire proteins, or proteolytic cleavage. thermofisher.comabcam.com PTMs such as phosphorylation, glycosylation, ubiquitination, and methylation regulate nearly all aspects of a protein's life, including its activity, localization, and interactions with other molecules. thermofisher.commdpi.com
For PKCβ1 to become a fully active enzyme, it must undergo phosphorylation at three key conserved sites: the activation loop, the turn motif, and the hydrophobic motif. uniprot.orgwikipedia.orgnih.gov These phosphorylation events are critical for the enzyme's stability and catalytic competence. wikipedia.orghud.ac.uk The specific residues for PKCβII, a closely related isoform, are Threonine-500 in the activation loop, Threonine-641 in the turn motif, and Serine-660 in the hydrophobic motif. nih.gov
| Phosphorylation Site | Typical Residue (PKCβII) | Function |
|---|---|---|
| Activation Loop | Threonine-500 | Renders the kinase competent to autophosphorylate. uniprot.org |
| Turn Motif | Threonine-642 | Maintains catalytic competence through autophosphorylation. uniprot.org |
| Hydrophobic Motif | Serine-661 | Appears to release the kinase into the cytosol upon autophosphorylation. uniprot.org |
The initial and pivotal phosphorylation event in the maturation of PKCβ1 is mediated by the upstream kinase, 3-phosphoinositide-dependent protein kinase-1 (PDK1). nih.govresearchgate.netreactome.org PDK1 is a serine/threonine kinase that phosphorylates the activation loop of conventional PKC isoforms, a necessary step for them to gain catalytic competency. nih.govnih.govreactome.org For this to occur, PDK1 must be targeted to the plasma membrane to interact with and phosphorylate its substrates like PKCβ1. nih.gov Synaptic activity has been shown to enhance the phosphorylation of PDK1 in the membrane, which in turn leads to an increase in the phosphorylation of its substrate, conventional PKCβI (cPKCβI), within the same cellular compartment. nih.govresearchgate.net This suggests that neuromuscular activity can induce the targeting of phosphorylated PDK1 to the nerve terminal membrane to promote the phosphorylation of cPKCβI. nih.gov
Following the initial phosphorylation by PDK1, PKCβ1 undergoes autophosphorylation at its turn motif and hydrophobic motif. uniprot.org Phosphorylation on Threonine-500 within the activation loop makes the enzyme competent to autophosphorylate. uniprot.org Subsequent autophosphorylation of Threonine-642 in the turn motif is important for maintaining the enzyme's catalytic competence, while autophosphorylation on Serine-661 in the hydrophobic region is thought to facilitate the release of the kinase into the cytosol. uniprot.org This series of ordered phosphorylations primes the enzyme, transitioning it to a catalytically competent but still inactive state. nih.gov
Beyond phosphorylation, other PTMs play a role in the regulation of PKC isoforms, influencing their stability and activity. A notable example is the interplay between phosphorylation, sumoylation, and ubiquitination. nih.gov Research on PKCα has shown that phosphorylation promotes its sumoylation, which in turn inhibits its ubiquitination and subsequent degradation by the proteasome. nih.gov When PKC is activated, it leads to dephosphorylation and desumoylation, which enhances its ubiquitination and degradation. nih.gov This sequential cascade of PTMs provides a molecular mechanism for the activation-induced down-regulation of PKC proteins. nih.gov While this has been detailed for PKCα, similar regulatory crosstalk likely influences the stability and life cycle of PKCβ1.
Phosphorylation of PKCβ1: Activation Loop, Turn Motif, and Hydrophobic Motif Sites
Role of Upstream Kinases (e.g., PDK1) in PKCβ1 Phosphorylation
Cofactor-Dependent Activation of PKCβ1
The activation of mature, phosphorylated PKCβ1 from its inactive state is dependent on the presence of specific cofactors. As a conventional PKC isoform, PKCβ1 requires calcium ions (Ca²⁺), phospholipids (B1166683) (like phosphatidylserine), and diacylglycerol (DAG) for full activation. wikipedia.orgnih.govhep.com.cn
A critical step in the activation of PKCβ1 is its translocation to the cell membrane, a process mediated by the binding of diacylglycerol (DAG) to its C1 domains. hep.com.cn The C1 domain is a cysteine-rich motif of 50-51 amino acids, and in conventional PKC isoforms like PKCβ1, it exists as a tandem repeat, designated C1a and C1b. hep.com.cn DAG, an endogenous activator, binds to these C1 domains, increasing the hydrophobicity of the protein surface and promoting its interaction with the phospholipid bilayer of the cell membrane. synaptogen.com This membrane localization is essential for relieving the autoinhibition imposed by the pseudosubstrate region, which in the inactive state, blocks the catalytic site of the enzyme. synaptogen.comlu.se While both C1 domains can bind DAG, studies suggest that the C1b domain may be the primary sensor for DAG. hep.com.cnd-nb.info The binding of DAG to the C1 domains, in concert with elevated intracellular Ca²⁺ levels that interact with the C2 domain, leads to the full catalytic activation of PKCβ1. synaptogen.com
Phospholipid Interactions (e.g., Phosphatidylserine) and Membrane Association
The activation of Protein Kinase C Beta 1 (PKCβ1), a conventional PKC isoform, is critically dependent on its translocation from the cytosol to the cell membrane. nih.gov This process is initiated by the generation of second messengers, including diacylglycerol (DAG) and an increase in intracellular calcium, but is fundamentally reliant on the enzyme's direct interaction with membrane phospholipids, particularly phosphatidylserine (B164497) (PS). reactome.orgwikipedia.orguniprot.org
The interaction with phosphatidylserine is a key event that facilitates the stable anchoring of PKCβ1 to the membrane. reactome.orgnih.gov Research on the closely related PKCβII isoform reveals that the enzyme binds approximately eight phosphatidylserine molecules. ucsd.edu While the binding of PKC to membranes displays a sigmoidal dependence on the concentration of phosphatidylserine, suggesting apparent cooperativity, this is not due to allosteric interactions between the lipid binding sites themselves. nih.govucsd.edu Instead, the apparent cooperativity stems from the physical properties of a multivalent protein interacting with multiple ligands embedded in a membrane surface. ucsd.edu
Both the C1 and C2 domains of PKCβ contribute to membrane targeting. ucsd.edu The C2 domain's interaction with the membrane is driven by calcium and a preference for anionic lipids, while the C1 domain's interaction is regulated by DAG. ucsd.edu Notably, the C1B domain of PKCβ exhibits a pronounced and stereoselective preference for phosphatidylserine, binding it with an order of magnitude higher affinity than other anionic lipids. ucsd.edu This specificity conferred by the C1B domain, combined with the Ca2+-dependent membrane interaction of the C2 domain, ensures the precise recruitment and activation of PKCβ1 at the membrane in response to specific cellular signals. ucsd.edunih.gov The process of membrane binding provides the necessary energy to release an autoinhibitory pseudosubstrate from the enzyme's active site, leading to its catalytic activation. ucsd.edu
Table 1: Interaction Characteristics of PKCβII with Phosphatidylserine
| Parameter | Finding | Reference |
| Binding Stoichiometry | Binds approximately 8 phosphatidylserine molecules. | ucsd.edu |
| Cooperativity | The binding of individual phosphatidylserine molecules is not cooperative; apparent cooperativity arises from the multivalent nature of the interaction. | ucsd.edu |
| Domain Specificity | The C1B domain shows a 10-fold higher, stereoselective affinity for phosphatidylserine compared to other anionic lipids. | ucsd.edu |
| Activation Mechanism | Binding to phosphatidylserine and diacylglycerol in the membrane releases an autoinhibitory pseudosubstrate from the active site. | ucsd.edu |
Calcium Ion (Ca2+) Sensitivity and C2 Domain Function
Protein Kinase C Beta 1 is classified as a conventional, or calcium-sensitive, PKC isoform. wikipedia.orgnih.govahajournals.org Its sensitivity to calcium ions (Ca2+) is conferred by its C2 domain, a conserved module that functions as a Ca2+-dependent membrane-docking trigger. wikipedia.orgnih.govnih.gov The activation process involves Ca2+ binding directly to the C2 domain, which induces a conformational change that promotes the translocation of PKCβ1 to the cell membrane. nih.govelifesciences.org
The C2 domain of PKCβ functions as a specific sensor for the global increases in intracellular Ca2+ that follow certain cellular stimuli. elifesciences.org Studies comparing the C2 domains of different conventional PKC isoforms have revealed that the PKCβ C2 domain has distinct Ca2+ binding properties. nih.govacs.org In the absence of a membrane, the isolated PKCβ C2 domain binds Ca2+ cooperatively. nih.govacs.org This cooperativity is maintained and enhanced in the presence of phosphatidylserine-containing membranes, which play a direct role in stabilizing the bound Ca2+ ions. nih.govacs.org
Table 2: Calcium Binding Properties of the PKCβ C2 Domain
| Condition | Ca2+ Affinity ([Ca2+]1/2) | Cooperativity (Hill Coefficient) | Ca2+ Stoichiometry (Membrane-Bound) | Reference |
| Absence of Membranes | Not specified | 2.3 ± 0.1 | N/A | nih.govacs.org |
| Presence of PS-Membranes | 5.0 ± 0.2 µM | 1.8 ± 0.1 | 3 Ca2+ ions | nih.govacs.org |
Mechanisms of Protein Kinase C Beta 1 Signaling and Its Peptide Based Modulation
Protein-Protein Interactions in PKCβ1 Function and Regulation
Protein Kinase C Beta 1 (PKCβ1) is a serine/threonine kinase that plays a crucial role in a multitude of cellular signaling pathways. nih.govresearchgate.net Its function and regulation are intricately controlled by a network of protein-protein interactions that dictate its subcellular location, substrate specificity, and integration into larger signaling networks.
Interactions with Receptor for Activated C Kinase (RACK) Proteins and Subcellular Localization
The spatial and temporal regulation of PKC activity is critical for signaling specificity. A key mechanism governing this is the interaction of PKC isozymes with specific anchoring proteins known as Receptors for Activated C Kinase (RACKs). ens-lyon.fr For PKCβ, the primary interacting partner is RACK1. ens-lyon.fr
Upon cellular activation, PKCβ translocates and binds to RACK1, a highly conserved intracellular receptor. physiology.org This interaction is not random; RACK1 serves as a specific anchor for the activated form of PKCβ, tethering it to distinct subcellular locations such as the ribosome, cell membrane, or Golgi apparatus. ens-lyon.frphysiology.orgnih.gov This targeted localization is essential for the enzyme's function, as it places PKCβ in close proximity to a specific subset of its downstream substrates while sequestering it from others. physiology.org
Studies have demonstrated that RACK1 and activated PKCβII (a splice variant of PKCβ) associate and move together to specific intracellular sites. physiology.org This co-movement is dependent on the initial activation of PKC and the subsequent binding to RACK1, suggesting that RACK1 acts as a shuttling protein for the activated kinase. physiology.org The binding sites for RACK1 on PKCβ have been identified within the C2 and V5 regions of the kinase. physiology.org The specificity of this interaction ensures that individual PKC isozymes can mediate distinct biological responses despite having overlapping substrate specificities in vitro. physiology.org
Specific Substrate Recognition and Phosphorylation by PKCβ1
Like other conventional PKC isozymes, PKCβ1 phosphorylates serine or threonine residues on its substrate proteins. nih.govresearchgate.net The specificity of this phosphorylation event is determined by several factors, including the primary amino acid sequence surrounding the phosphorylation site and the colocalization of the kinase and substrate. nih.govphysiology.org
PKC isozymes, including PKCβ1, generally recognize substrate motifs that contain basic amino acids (Arginine or Lysine) at positions relative to the phosphorylated serine/threonine, particularly at the -3, -2, and +2 positions, and a hydrophobic residue at the +1 position. nih.govcellsignal.com However, subtle differences in the preferred amino acids at these and other positions confer a level of specificity to each isozyme. nih.gov For instance, studies using peptide libraries have shown that conventional PKCs like PKCβ1 prefer basic amino acids at positions +2, +3, and +4, which distinguishes them from novel PKC isozymes. nih.gov The optimal substrate sequences predicted for PKCβ1 closely resemble its own endogenous pseudosubstrate sequence, highlighting the importance of this region in substrate binding. nih.gov
In a cellular context, substrate specificity is further refined by the RACK1-mediated localization. By anchoring PKCβ1 to specific cellular compartments, RACK1 ensures that the kinase encounters only a select group of potential substrates. ens-lyon.fr An example of a specific substrate is the Cav1.2 α1c subunit of L-type calcium channels, where specific serine residues are phosphorylated by PKCβ1 in cellular models. nih.gov Furthermore, PKCβ1 can participate in signaling cascades where it phosphorylates a substrate, which in turn initiates the translocation and activation of other kinases, demonstrating a coordinated regulation of cellular processes. nih.gov
Formation of Multi-Protein Complexes and Signaling Hubs Involving PKCβ1
Cellular signaling is often organized into multi-protein complexes, or "hubs," which facilitate efficient and specific signal transduction. nih.gov PKCβ1 is a key component of such complexes, acting as a node that integrates and propagates signals. researcher.life Scaffold proteins are essential for the assembly of these signaling hubs. nih.gov
RACK1 is a prime example of a scaffold protein for PKCβ1. ens-lyon.fr By binding to activated PKCβ1, RACK1 acts as a platform to recruit other signaling molecules, creating a localized signaling complex. ens-lyon.frnih.gov For example, RACK1 can form a complex with PKC, the Insulin-like Growth Factor-I Receptor (IGF-IR), and integrin β subunits, thereby linking different signaling pathways. ens-lyon.fr It also interacts with other key signaling proteins like Src kinase and Protein Phosphatase 2A (PP2A), allowing for intricate cross-talk and regulation. ens-lyon.fr
The formation of these complexes is dynamic and stimulus-dependent. The G-protein subunit Gβγ can induce the translocation of RACK1 to the plasma membrane, which in turn recruits PKCβ1 to G-protein-coupled receptors (GPCRs), potentially facilitating their regulation. nih.gov This assembly of PKCβ1 into larger complexes ensures signaling fidelity, prevents unwanted cross-talk between pathways, and allows for the coordinated regulation of complex cellular functions like gene expression, cell proliferation, and immune responses. nih.govnih.gov
Rational Design and Function of Peptide Modulators of Protein Kinase C Beta 1
The critical role of PKCβ1 in various signaling pathways has made it an attractive target for therapeutic intervention and a subject of intense research. Peptide-based modulators, designed rationally based on the enzyme's own regulatory mechanisms, have emerged as valuable tools to specifically probe and inhibit its function. physiology.orgmdpi.com
Pseudo-substrate Derived Peptide Inhibitors of PKCβ1 Activity
A key feature of PKC regulation is an internal autoinhibitory mechanism. mdpi.comnih.gov In its inactive state, a region in the N-terminal regulatory domain of the kinase, known as the pseudosubstrate domain, binds to the catalytic active site. nih.gov This domain mimics a true substrate sequence but contains a non-phosphorylatable amino acid, typically an alanine (B10760859), in place of the target serine or threonine. mdpi.comnih.gov This binding physically blocks the active site, preventing substrate phosphorylation. nih.govplos.org
This natural inhibitory mechanism has been exploited to design potent and specific peptide inhibitors. physiology.org Synthetic peptides corresponding to the pseudosubstrate sequence of PKCβ (e.g., residues 19-31 or 19-36) act as inhibitors of the enzyme. nih.govmedchemexpress.com These peptides are designed to be cell-permeable, often by linking them to a carrier peptide like the Antennapedia homeodomain, which facilitates their uptake into intact cells.
This table provides details on a well-characterized pseudosubstrate peptide inhibitor for PKC.
| Inhibitor Name | Sequence Origin | Target | IC50 | Mechanism of Action |
| PKC β pseudosubstrate | PKC pseudosubstrate domain (aa 19-31) | Protein Kinase C | ~0.5 µM | Competitive inhibitor, mimics pseudosubstrate to block the active site. |
Competitive Inhibition Mechanisms of Synthetic Peptides
Pseudosubstrate-derived peptides function through a mechanism of competitive inhibition. physiology.orgmdpi.com They directly vie with endogenous protein substrates for binding to the catalytic active site of PKCβ1. mdpi.complos.org Because the peptide's sequence so closely resembles that of a true substrate, it can effectively occupy the substrate-binding cleft of the enzyme. physiology.orgplos.org
Once bound, the peptide inhibitor prevents the authentic substrate from accessing the catalytic machinery, thereby blocking the transfer of a phosphate (B84403) group from ATP to the substrate's serine or threonine residues. mdpi.com This mode of inhibition is "competitive" because the inhibitor and the substrate are mutually exclusive in their binding to the active site. The level of inhibition is dependent on the relative concentrations of the inhibitor and the substrate; increasing the concentration of the natural substrate can overcome the inhibitory effect of the peptide. plos.org This direct competition for the substrate recognition site is the fundamental mechanism by which these rationally designed peptides modulate PKCβ1 activity. mdpi.complos.org
Specificity Considerations for PKCβ1 Pseudo-substrate Peptides
The regulatory domain of PKC isoforms contains a pseudosubstrate sequence, an autoinhibitory domain that binds to the active site of the kinase, thereby maintaining it in an inactive state. researchgate.net This sequence resembles a substrate phosphorylation site but contains a non-phosphorylatable amino acid, typically alanine, at the phospho-acceptor position. researchgate.net Peptides derived from this pseudosubstrate region can act as competitive inhibitors by occupying the substrate-binding pocket.
A commonly studied pseudosubstrate peptide, PKC(19-36), is derived from the pseudosubstrate region of PKCα and PKCβ. mdpi.com While these peptides have been instrumental in studying PKC function, a significant consideration is their specificity. The substrate-binding sites of different PKC isoforms are highly homologous, which can lead to a lack of selectivity among pseudosubstrate peptide inhibitors. mdpi.com For instance, while PKC(19-36) is often used as a tool to inhibit conventional PKCs like PKCβ1, it may also inhibit other isoforms. This promiscuity highlights the need for careful interpretation of results obtained using these peptides and underscores the ongoing effort to develop more isoform-specific inhibitors.
Peptides Derived from Protein-Protein Interaction Interfaces of PKCβ1
The function of PKCβ1 is not solely determined by its catalytic activity but also by its spatial and temporal localization within the cell. This localization is orchestrated by interactions with a variety of binding partners. Peptides that disrupt these protein-protein interactions (PPIs) offer a highly specific means of modulating PKCβ1 signaling.
Receptors for Activated C-Kinase (RACKs) are scaffolding proteins that bind to activated PKC isoforms and recruit them to specific subcellular locations, thereby ensuring proximity to their substrates. nih.gov The interaction between PKCβ1 and its cognate RACK, RACK1, is primarily mediated by the C2 domain of the kinase. Peptides derived from this C2 region can competitively inhibit the PKCβ1-RACK1 interaction, thereby preventing the translocation and activation of PKCβ1.
Research has identified specific peptides from the C2 domain of PKCβ that are effective in disrupting this interaction. These peptides mimic the RACK1-binding site on PKCβ. For example, peptides designated as βC2-1, βC2-2, and βC2-4 have been shown to bind to RACK1 and inhibit the translocation and function of PKCβ isozymes. nih.gov This approach provides a specific mechanism for inhibiting the function of C2-domain-containing PKCs. nih.gov
Beyond RACKs, PKCβ1 interacts with a host of other proteins that modulate its function and localization. These include scaffold proteins and substrate-specific partners. For instance, the C1A domain of PKCβ has been identified as crucial for interactions with the centrosomal scaffold protein pericentrin. mdpi.com While specific peptide inhibitors for this particular interaction are still under development, the principle of targeting such unique PPIs holds great promise for achieving high isoform specificity.
Another approach involves peptides derived from the V5 region of PKCβ1. A peptide with the sequence KLFIMN, derived from the V5 domain of PKCβ1, has been shown to act as an isoform-specific translocation inhibitor. researchgate.net This suggests that regions outside of the well-characterized RACK-binding site also play a critical role in the localization and function of PKCβ1 and can be targeted for modulation.
Disruption of PKCβ1-RACK Interactions by C2 Region-Derived Peptides
Peptide Analogs of PKCβ1 Substrates for Modulating Phosphorylation
An alternative strategy for modulating PKCβ1 activity is to use peptides that are analogs of its natural substrates. These peptides can act as competitive inhibitors by binding to the active site without being phosphorylated, or they can serve as highly specific substrates for assaying kinase activity.
More targeted approaches have also been developed. For instance, a tyrosinase mimetic peptide (TMP) was designed to specifically inhibit the phosphorylation of tyrosinase by PKCβ. mdpi.com This peptide is derived from the PKCβ phosphorylation site on tyrosinase and effectively reduces its phosphorylation. mdpi.com Such substrate-centric approaches can yield highly selective modulators.
Cellular and Molecular Functions Mediated by Protein Kinase C Beta 1
Regulation of Cell Growth and Development
PKCβ1 is a key regulator of cell growth and development, influencing processes from cell division to the specialization of cells for specific functions. Its impact on these fundamental cellular events underscores its importance in tissue homeostasis and development.
PKCβ1 plays a multifaceted role in controlling cell proliferation and the progression of the cell cycle. nih.gov Its effects can be either stimulatory or inhibitory, depending on the cell type and the specific signaling context. nih.gov Evidence suggests that PKC isoforms, including PKCβ1, predominantly regulate the G0/G1 and G2 phases of the cell cycle. nih.gov They can influence the levels and activities of key cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. nih.govnih.gov
In some contexts, PKCβ1 promotes cell proliferation. For instance, in vascular smooth muscle cells, PKCβ1 has been identified as a potential mediator at a late G1 phase checkpoint, regulating entry into the S phase. nih.gov Overexpression of PKCβ1 has been shown to enhance vascular endothelial growth factor (VEGF)-induced proliferation of retinal endothelial cells. pnas.org This suggests a pro-proliferative role in the context of angiogenesis. pnas.org
Conversely, there are instances where PKCβ1 activity is associated with the inhibition of cell cycle progression. nih.gov In certain cancer cell lines, inhibition of PKCβ has been shown to induce cell cycle arrest. nih.gov For example, in AIDS-related Non-Hodgkin Lymphoma cells, a PKCβ-selective inhibitor led to cell cycle inhibition. nih.gov This dual role highlights the complexity of PKCβ1 signaling in cell proliferation, which is highly dependent on the cellular environment and the presence of other signaling molecules. nih.gov
| Cell Type | Role of PKCβ1 in Proliferation | Key Findings |
| Vascular Smooth Muscle Cells | Promoter | May act as a cell cycle checkpoint mediator in late G1 phase, regulating S phase entry. nih.gov |
| Retinal Endothelial Cells | Promoter | Overexpression of PKCβ1 enhances VEGF-induced cell proliferation. pnas.org |
| AIDS-NHL Cell Lines | Inhibitor (upon inhibition) | Inhibition of PKCβ leads to cell cycle arrest. nih.gov |
PKCβ1 is also involved in modulating cellular differentiation, the process by which a less specialized cell becomes a more specialized cell type. One notable example is its role in osteogenesis, the formation of bone. nih.gov
Research indicates that PKCβ isoforms can have an inhibitory effect on osteogenic differentiation. nih.govresearchgate.net Studies using in vitro models have shown that specific inhibition of classical PKCs, including PKCβ1/2, can stimulate osteogenesis. researchgate.net This suggests that the downregulation of PKCβ1 activity may be a necessary step for the commitment of mesenchymal stem cells to the osteoblast lineage. researchgate.net The influence of PKC on osteogenesis is complex, with different isoforms often having opposing roles. nih.gov While PKCδ is generally seen as a strong supporter of osteogenesis, PKCβ appears to act as an inhibitor. nih.gov This highlights the intricate balance of PKC isoform activity required to direct cellular differentiation pathways.
Control of Cell Proliferation and Cell Cycle Progression
Apoptosis and Cell Survival Pathways Involving PKCβ1
PKCβ1 is a critical player in the delicate balance between cell survival and apoptosis (programmed cell death). nih.govaacrjournals.org Its function can be either pro-apoptotic or anti-apoptotic, a duality that is influenced by the cellular context, the nature of the stimulus, and the interaction with other signaling pathways. nih.govaacrjournals.org
PKCβ1 can contribute to the induction of apoptosis through various mechanisms. In some cellular systems, sustained activation of PKCs is associated with the induction of apoptosis. aacrjournals.org For example, in certain leukemia cell lines, activation of PKCs can lead to growth arrest and apoptosis. aacrjournals.org PKCβ1 has been implicated in apoptosis induction in AIDS-related Non-Hodgkin lymphoma cells. nih.gov Inhibition of PKCβ in these cells led to a significant increase in apoptosis, suggesting that in this context, PKCβ1 may have a pro-survival role, and its inhibition triggers the apoptotic cascade. nih.gov
Conversely, PKCβ1 can also act as a survival factor, inhibiting apoptosis. Overexpression of PKCβ1 in gastric cancer cells was found to attenuate the apoptotic response to a COX-2 inhibitor, suggesting an anti-apoptotic function. hku.hk This protective role is often linked to the activation of pro-survival signaling pathways. nih.gov The role of PKCβ1 in apoptosis is complex and can be isoform-specific, with some studies suggesting that PKCβ1 can be pro-apoptotic while the closely related PKCβ2 isoform promotes survival. nih.gov
| Cell Type | Role of PKCβ1 in Apoptosis | Mechanism |
| AIDS-NHL Cells | Pro-survival (inhibition induces apoptosis) | Inhibition leads to reduced phosphorylation of downstream targets like GSK3β, mTOR, and P70S6K. nih.gov |
| Gastric Cancer Cells | Anti-apoptotic | Overexpression attenuates apoptosis induced by a COX-2 inhibitor. hku.hk |
| Leukemia Cells | Pro-apoptotic (upon activation) | Sustained activation can lead to growth arrest and apoptosis. aacrjournals.org |
PKCβ1 plays a significant role in mediating apoptosis induced by oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. oup.com
In response to oxidative stress, PKCβ can be activated and subsequently phosphorylate key downstream targets that regulate apoptosis. oup.com One such target is the protein p66Shc. oup.comuniprot.org Upon phosphorylation by PKCβ at serine 36, p66Shc translocates to the mitochondria. oup.comuniprot.org In the mitochondria, p66Shc acts as a redox enzyme, generating hydrogen peroxide (H₂O₂) and amplifying the oxidative stress signal, which ultimately leads to the opening of the mitochondrial permeability transition pore and apoptosis. oup.com This pathway has been observed in osteoblastic cells, where oxidative stress-induced apoptosis is dependent on the PKCβ/p66shc signaling cascade. oup.com
Furthermore, in some neuronal cell models, the activation of PKC has been shown to protect against oxidative stress-induced cell death. jneurosci.orgnih.gov However, these studies often look at the broader PKC family, and the specific role of PKCβ1 in this protective effect can vary. jneurosci.org The interplay between different PKC isoforms and other signaling pathways, such as the MAPK/ERK pathway, is crucial in determining the cellular outcome in response to oxidative stress. jneurosci.orgnih.gov
Mechanisms of Apoptosis Induction and Inhibition
Immune System Regulation by PKCβ1
PKCβ1 is a key signaling molecule in the immune system, playing a critical role in the activation, proliferation, and function of various immune cells. nih.govnih.gov Its involvement is particularly prominent in B lymphocyte signaling. wikipedia.orguniprot.org
Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated in which PKCβ plays a central role. uniprot.orgmdpi.com PKCβ is activated downstream of the BCR and is essential for the activation of the NF-κB transcription factor. uniprot.org NF-κB activation is a critical step for B-cell survival, proliferation, and differentiation into antibody-producing plasma cells. nih.gov PKCβ1 specifically has been shown to be involved in B-cell activation and the induction of apoptosis. wikipedia.org
In T lymphocytes, PKCβ isoforms are involved in regulating proliferation and cytoskeletal changes following T-cell activation. nih.gov PKCβ1 has been shown to associate with microtubules in T cells and plays a role in T-cell polarization, a process crucial for directed cell migration and interaction with other cells. nih.govnih.gov The regulation of the immune system by PKCβ1 is a complex process involving its interaction with a multitude of other signaling proteins and pathways, ultimately influencing the quality and magnitude of the immune response.
B-Cell Activation and B-Cell Receptor (BCR) Signalosome Dynamics
Protein Kinase C beta (PKCβ) is indispensable for the activation of B-cells following the engagement of the B-cell antigen receptor (BCR). nih.gov Upon antigen binding, the BCR aggregates, initiating a signaling cascade that involves the formation of a "signalosome," a complex of the BCR, tyrosine kinases, adaptor proteins, and signaling enzymes. cellsignal.com PKCβ is a key component of this signalosome and is crucial for activating the nuclear factor-kappaB (NF-κB) pathway, a critical step for B-cell survival and activation. nih.gov
Research indicates that PKCβ may regulate the inhibitor of kappaB kinase (IKK) and subsequent NF-κB activation through its interaction with the CARMA1/Bcl10/MALT (CBM) signaling complex within specialized membrane microdomains. nih.govresearchgate.net Specifically, PKCβ directly phosphorylates CARD11/CARMA1 at several serine residues, which promotes the recruitment of the BCL10-MALT1 complex and ultimately leads to the activation of the IKK complex and NF-κB. uniprot.org Furthermore, PKCβ also plays a role in the negative feedback regulation of BCR signaling by phosphorylating and down-modulating the function of Bruton's tyrosine kinase (Btk). uniprot.orguniprot.org
Influence on T-Cell Receptor (TCR) Signaling Pathways
In T-cells, the activation of Protein Kinase C (PKC) is a central event following the engagement of the T-cell receptor (TCR). aai.org While PKC theta (PKCθ) is a major player in TCR signaling, leading to the activation of transcription factors like NF-κB, AP-1, and NFAT, PKCβ also contributes to these pathways. nih.govuniprot.orgfrontiersin.org The activation of PKC downstream of the TCR is initiated by the production of diacylglycerol (DAG) and inositol (B14025) trisphosphates. nih.gov
PKC activation is involved in the induction of the endoplasmic reticulum (ER) stress response during T-cell activation, a previously unknown role for this signaling protein. nih.gov Studies have shown that different PKC isoenzymes regulate either IL-2 receptor expression or IL-2 synthesis in human lymphocytes stimulated via the TCR. aai.org Specifically, PKCβ has been implicated in the export of IL-2 from T-cells. aai.org
Modulation of Inflammatory Responses and Cytokine Production
PKC activation is a critical mechanism in the inflammatory response of various cell types, including airway epithelial cells. nih.gov The activation of PKC can lead to significant changes in gene expression, particularly those involved in inflammatory responses and cell death, often centered around the NF-κB and TNF-α pathways. nih.gov This can result in the increased production and secretion of numerous cytokines and chemokines. nih.gov
Different subclasses of PKC isoenzymes can differentially regulate the expression of various cytokines at both the mRNA and protein levels. nih.gov For instance, in primary astrocytes, inflammatory stimuli can induce the activity and expression of transcription factors like C/EBPβ, which in turn regulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov The balance between pro-inflammatory and anti-inflammatory cytokines is crucial, and PKC signaling plays a role in modulating this balance. nih.gov
Metabolic Homeostasis and Signaling
Involvement in Insulin (B600854) Signaling and Glucose Transport
PKCβ plays a complex and multifaceted role in insulin signaling and glucose metabolism. While some studies suggest its involvement in mediating insulin-dependent DNA synthesis, others point to a negative regulatory role in insulin-stimulated glucose transport. uniprot.orguniprot.org
In adipocytes, PKCβ participates in the regulation of glucose transport by negatively modulating the insulin-stimulated translocation of the glucose transporter SLC2A4/GLUT4. uniprot.orguniprot.org Conversely, it can also phosphorylate SLC2A1/GLUT1, which promotes glucose uptake. uniprot.orguniprot.org In skeletal muscle, a key insulin-responsive tissue, insulin has been shown to induce the translocation of PKCβII to the cell membrane, a process that appears to be involved in glucose transport. nih.gov
Furthermore, in endothelial cells, activation of PKCβ can lead to endothelial dysfunction by inhibiting the PI3K/AKT-dependent regulation of nitric oxide synthase by insulin. uniprot.orguniprot.org High glucose levels in pancreatic beta-cells can also involve PKCβ in the inhibition of insulin gene transcription. uniprot.orguniprot.org
Regulation of Triglyceride Homeostasis
Recent research has highlighted the emerging role of PKCβ in the regulation of triglyceride homeostasis, primarily through its impact on mitochondrial function. nih.govnih.gov Alterations in the expression of PKCβ in adipose tissue are considered crucial in the development of diet-induced obesity and associated metabolic disorders. nih.govnih.gov
High-fat diets have been shown to specifically induce the expression of PKCβ in white adipose tissue. nih.govnih.gov Studies using genetically modified mice lacking PKCβ have demonstrated that these animals are leaner, have increased oxygen consumption, and are resistant to high-fat diet-induced obesity and hepatic steatosis, along with improved insulin sensitivity. nih.gov This evidence supports a model where PKCβ acts as a "diet-sensitive" metabolic sensor. Its induction in adipose tissue by a high-fat diet is an initial event that disrupts mitochondrial homeostasis, leading to adipose dysfunction and systemic metabolic consequences. nih.govnih.gov
Neuronal and Synaptic Plasticity Roles of PKCβ1
Within the brain, PKC enzymes are critical for regulating the dynamics of the cytoskeleton, a process essential for the formation and maintenance of synapses. nih.gov PKCβ1 has been implicated in the complex processes of synaptic plasticity, which form the cellular basis of learning and memory. frontiersin.org The regulation of neurotransmission and synaptic plasticity by PKC involves the phosphorylation of various proteins, including transporters and ion channels. nih.gov
PKC's role in postsynaptic signaling is particularly important for regulating synaptic plasticity. For example, the phosphorylation of specific subunits of AMPA receptors by PKC is required for their internalization from the postsynaptic membrane, a process that contributes to long-term depression (LTD). nih.gov Conversely, the phosphorylation of other AMPA receptor subunits by PKC has been linked to their synaptic incorporation, promoting long-term potentiation (LTP). nih.gov Although the precise and distinct roles of each PKC isoform, including PKCβ1, in these intricate synaptic processes are still being unraveled, their collective function is fundamental to neuronal communication and memory consolidation. researchgate.net
Regulation of Neuronal Functions
PKCβ1 is integral to the proper functioning of the nervous system, participating in pathways that govern neuronal survival, communication, and plasticity. mdpi.com Studies have indicated that this kinase may regulate various neuronal functions. antibodies-online.commerckmillipore.comwikipedia.orgthermofisher.com
One of the key roles of PKCβ1 is in promoting neuronal survival. Research has shown that activators of PKC can prevent neuronal death and enhance the regrowth of neurites, the projections from a neuron that form synapses. biologists.com This neuroprotective effect is partly mediated through the activation of PKCβ1. biologists.com Specifically, in the auditory system, PKCβ1 is expressed in spiral ganglion neurons, and its activation has been shown to be neurotrophic, protecting these neurons from damage. biologists.com
Furthermore, PKCβ1 is involved in the complex processes of synaptic transmission and plasticity, which are fundamental for learning and memory. mdpi.com It can influence the release of neurotransmitters from the presynaptic terminal and modulate the activity of postsynaptic receptors, thereby affecting the strength of synaptic connections. mdpi.com In instances of glutamate (B1630785) excitotoxicity, a process implicated in neuronal injury, PKCβ1 mediates the activation of the Na+/H+ exchanger-1, contributing to cell death. nih.gov
The table below summarizes key research findings on the role of PKCβ1 in neuronal function.
| Neuronal Process | Role of PKCβ1 | Key Findings |
| Neuronal Survival | Neuroprotective | Activation of PKCβ1 promotes survival and neurite regrowth of spiral ganglion neurons. biologists.com |
| Synaptic Plasticity | Modulatory | Influences neurotransmitter release and receptor activity. mdpi.com |
| Glutamate Excitotoxicity | Mediates Injury | Activates Na+/H+ exchanger-1, leading to neuronal cell death. nih.gov |
Correlation with Fear-Induced Conflict Behavior After Stress
Emerging evidence suggests a link between PKCβ1 and behavioral responses to stress, particularly in the context of fear and conflict. Studies in animal models have demonstrated that PKCβ1 may correlate with fear-induced conflict behavior following stressful events. antibodies-online.commerckmillipore.comwikipedia.orgthermofisher.com
Research has shown that stress can induce changes in the expression and activity of certain molecules in the brain, including PKCβII, an isoform of PKCβ. pnas.org This isoform is known to be involved in fear conditioning. pnas.org Following stress, there is an observed intensification of neuronal co-labeling of RACK1, a scaffold protein, and PKCβII in brain regions responsive to stress. pnas.org This increase is associated with prolonged fear-induced behavioral inhibition. pnas.org The interaction between an stress-induced variant of acetylcholinesterase (AChE-R), RACK1, and PKCβII appears to facilitate the accumulation of PKCβII after stress, which in turn promotes conflict behavior patterns. pnas.org These findings suggest that the neuronal complexes formed by these molecules may be critical in modulating behavioral responses to fear and stress. pnas.org
The table below outlines the key molecules and their proposed roles in fear-induced conflict behavior.
| Molecule | Proposed Role | Interaction |
| PKCβII | Mediates fear conditioning and conflict behavior. pnas.org | Forms a complex with AChE-R and RACK1. pnas.org |
| AChE-R | Stress-induced splice variant of acetylcholinesterase. pnas.org | Interacts with RACK1 to facilitate PKCβII accumulation. pnas.org |
| RACK1 | Scaffold protein. pnas.org | Binds to both AChE-R and PKCβII. pnas.org |
Endothelial Cell Biology and Vascular Function
Regulation of Endothelial Cell Proliferation
PKCβ1 is a key player in mediating the growth of endothelial cells, a process vital for angiogenesis (the formation of new blood vessels). antibodies-online.commerckmillipore.comwikipedia.orgthermofisher.com Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis, exerts some of its mitogenic (cell-proliferating) effects through the activation of the PKC pathway, with a predominant role for the beta isoform. pnas.orgjci.org
Studies have demonstrated that overexpressing PKCβ1 in retinal endothelial cells enhances VEGF-induced proliferation by twofold. nih.gov Conversely, inhibiting PKCβ significantly curtails this proliferative response. nih.gov The mechanism involves the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle. pnas.orgnih.gov PKCβ activation leads to increased Rb phosphorylation, which in turn can enhance the transcriptional activity of factors like E2 promoter binding factor, ultimately promoting endothelial cell proliferation. pnas.orgnih.gov
The table below details the key factors involved in PKCβ1-mediated endothelial cell proliferation.
| Factor | Function | Effect of PKCβ1 Activation |
| VEGF | Induces endothelial cell proliferation. pnas.orgjci.org | Activates PKCβ1. jci.org |
| PKCβ1 | Mediates VEGF's mitogenic effects. pnas.orgjci.org | Phosphorylates Rb protein. pnas.orgnih.gov |
| Rb protein | Regulates the cell cycle. pnas.orgnih.gov | Increased phosphorylation promotes cell proliferation. pnas.orgnih.gov |
Role in Vascular Permeability
PKCβ1 is also critically involved in modulating the permeability of the vascular endothelium, which is the rate at which substances can pass through the vessel wall. nih.gov Increased vascular permeability is a hallmark of various pathological conditions.
Activation of PKC, particularly the beta isoforms, is associated with an increase in vascular permeability. nih.govnih.gov In human microvascular endothelial cells, overexpression of PKCβ1 has been shown to augment the increase in endothelial permeability in response to PKC activators like phorbol (B1677699) esters. nih.gov This process involves the translocation of PKCβ1 from the cytosol to the cell membrane upon activation. nih.gov
In the context of diabetic retinopathy, a condition characterized by compromised blood vessel integrity in the retina, VEGF-induced vascular permeability requires PKC activity. arvojournals.org PKCβ activation downstream of VEGF leads to the phosphorylation and ubiquitination of occludin, a key protein in tight junctions that regulate the barrier function of the endothelium. researchgate.net Specifically, PKCβ directly phosphorylates occludin at the Ser490 residue, which is a crucial step in the process that leads to increased permeability. researchgate.net
The following table summarizes the effects of PKCβ1 on vascular permeability.
| Condition/Stimulus | Effect on PKCβ1 | Downstream Effect | Outcome |
| Phorbol Ester Activation | Translocation to membrane. nih.gov | - | Increased endothelial permeability. nih.gov |
| VEGF Stimulation | Activation. arvojournals.orgresearchgate.net | Phosphorylation of occludin at Ser490. researchgate.net | Increased vascular permeability. arvojournals.orgresearchgate.net |
Modulation of Epithelial Barrier Integrity
Beyond the vascular endothelium, PKC isoforms, including PKCβ, play a role in regulating the integrity of epithelial barriers in other parts of the body, such as the intestine and the lungs. researchgate.netplos.org The epithelial barrier is crucial for separating the internal environment from the external and for controlling the passage of substances.
In the gastrointestinal tract, different PKC isoforms can have opposing effects on the intestinal barrier, with some contributing to injury and others to protection. researchgate.net The conventional PKC isoforms, which include PKCβ1 and PKCβ2, are expressed in gastrointestinal epithelial cells. researchgate.net The activation of certain PKC isoforms has been linked to increased paracellular permeability, which is the passage of substances between cells. atsjournals.org This can occur through the reorganization of the cytoskeleton and the translocation of tight junction proteins like occludin and ZO-1. atsjournals.org For instance, exposure to bacterial products like Pseudomonas elastase can induce PKC activation, leading to a disruption of the epithelial barrier. atsjournals.org
In the context of the lung's alveolar epithelium, various PKC isoforms, including PKC-β, are positive regulators of phorbol ester-induced permeability. nih.gov While specific data on PKCβ1's direct role is part of a broader picture of PKC family involvement, the general mechanism points towards PKC-mediated alterations in junctional complex proteins and the cytoskeleton, which ultimately affect barrier function. atsjournals.orgnih.gov
The table below provides an overview of PKC's role in epithelial barrier function.
| Epithelial Tissue | Stimulus/Condition | Role of PKC | Mechanism |
| Intestinal Epithelium | Bacterial Elastase | Barrier Disruption | Translocation of tight junction proteins, cytoskeletal reorganization. atsjournals.org |
| Lung Alveolar Epithelium | Phorbol Esters | Increased Permeability | Positive regulation of permeability. nih.gov |
| Mosquito Midgut Epithelium | Malaria Parasite Infection | Negative Regulator of Barrier Function | PKC inhibition increases midgut barrier integrity. plos.org |
Pathophysiological Involvement of Protein Kinase C Beta 1 in Preclinical Disease Models
Role in Cancer Biology (Preclinical Studies)
In the realm of oncology, preclinical research has identified PKCβ1 as a significant contributor to the development and progression of various cancers. Its involvement spans from promoting cell proliferation and migration to ensuring the survival of cancer cells.
Impact on Melanoma Cell Proliferation and Migration
Studies have demonstrated that Protein Kinase C (PKC) is involved in the growth and spread of melanoma cells. nih.gov Knockdown of PKCβ has been shown to decrease the proliferation and colony-forming capacity of melanoma cells. researchgate.net Specifically, silencing PKCβ significantly reduced melanoma cell proliferation. researchgate.net These findings suggest that PKCβ may play a role in the progression and metastasis of malignant melanoma. researchgate.net
The PRKCB gene, which encodes for PKCβ, is involved in various cellular functions, including melanoma cell growth and proliferation. researchgate.net Research indicates that inhibiting PKCβ could be a viable therapeutic strategy. For instance, the PKCβ inhibitor enzastaurin (B1662900) has been shown to inhibit the growth of melanoma cells. researchgate.net
| Preclinical Model | Key Findings | Therapeutic Implication |
|---|---|---|
| Human melanoma cell lines (SK-Mel-28, SK-Mel-147) | Knockdown of PKCβ significantly decreased proliferation and colony-forming capacity. researchgate.net | Targeting PKCβ could inhibit melanoma growth and metastasis. researchgate.net |
| Uveal melanoma cells with GNAQ mutations | Enzastaurin treatment was effective through inhibition of the PKCβ/ERK1/2 pathway, leading to G1 arrest and apoptosis. researchgate.net | PKCβ inhibitors like enzastaurin show promise for treating specific melanoma subtypes. researchgate.net |
Contributions to Colorectal Cancer Pathogenesis
Preclinical evidence strongly supports a role for PKCβII, an isoform of PKCβ, in the development of colon cancer. nih.gov It is considered a requisite player in the initiation of colon carcinogenesis in mouse models by fostering proliferation and the accumulation of β-catenin. nih.govresearchgate.net Studies have shown that inhibiting PKCβII can effectively reduce colon tumor initiation and progression. nih.gov
The PKCβ-selective inhibitor enzastaurin has been demonstrated to potently decrease azoxymethane-induced colon tumor development in mice by inhibiting PKCβII-mediated tumor cell proliferation and β-catenin accumulation. nih.gov Furthermore, enzastaurin treatment leads to a reduction in the expression of genes regulated by PKCβII and β-catenin/T-cell factor, such as cyclooxygenase II and vascular endothelial growth factor, which are implicated in colon cancer. nih.gov This suggests that PKCβII is a significant target for the chemoprevention of colon cancer. nih.govresearchgate.net Loss of PRKCB2 expression has also been associated with colorectal cancer. nih.gov
| Preclinical Model | Key Findings | Therapeutic Implication |
|---|---|---|
| Mouse model of sporadic colon cancer (azoxymethane-induced) | Enzastaurin, a PKCβ inhibitor, significantly reduced tumor initiation and progression. nih.gov | PKCβ inhibitors may serve as effective chemopreventive agents for high-risk individuals. nih.gov |
| Transgenic mice with increased PKCβII expression | Showed increased susceptibility to colon carcinogenesis. researchgate.net | Highlights the direct role of PKCβII in promoting colon cancer development. researchgate.net |
Significance in Chronic Lymphocytic Leukemia Cell Survival
Protein kinase C-β (PKC-β) is recognized as essential for the survival and proliferation of chronic lymphocytic leukemia (CLL) cells. nih.govnih.gov It is a downstream component of the B-cell receptor (BCR) signaling pathway, which is a critical driver for the survival and proliferation of these malignant cells. nih.govashpublications.org
Preclinical studies have shown that inhibiting PKC-β can induce apoptosis in CLL cells. nih.govnih.gov The PKC inhibitor sotrastaurin (B1684114) (AEB071) has demonstrated selective cytotoxicity against B-CLL cells in a dose-dependent manner. nih.govnih.gov This inhibitor was also found to attenuate survival pathways mediated by the BCR and block survival signals from the microenvironment. nih.govnih.gov Furthermore, another PKCβ inhibitor, MS-553, has shown efficacy in preclinical models of CLL, including those resistant to BTK inhibitors. ashpublications.org This suggests that targeting PKCβ could be a valuable therapeutic strategy for CLL, potentially overcoming resistance to other targeted therapies. nih.govashpublications.org
| Preclinical Model | PKCβ Inhibitor | Key Findings |
|---|---|---|
| Primary CLL cells (in vitro) | Sotrastaurin (AEB071) | Showed selective cytotoxicity, attenuated BCR-mediated survival, and blocked microenvironment-mediated survival signals. nih.govnih.gov |
| Eμ-MTCP1 mouse engraftment model (in vivo) | MS-553 | Significantly reduced disease progression and increased survival compared to vehicle control. ashpublications.org |
| Primary CLL cells with BTK mutations (in vitro) | MS-553 | Retained cytotoxicity in cells with the C481S BTK mutation. ashpublications.org |
Contributions to Neurodegenerative Disease Pathogenesis
Emerging evidence from preclinical studies points to the involvement of PKCβ1 in the complex mechanisms underlying neurodegenerative diseases, particularly Alzheimer's disease. Its role appears to be multifaceted, influencing key pathological processes such as protein aggregation and clearance.
Preclinical Studies on PKCβ1 in Alzheimer's Disease Mechanisms
Dysregulation of Protein Kinase C (PKC) signaling has been implicated in the pathogenesis of Alzheimer's disease (AD). mdpi.com While multiple PKC isoforms are involved, preclinical studies suggest a specific role for PKCβ. For instance, a transgenic PKCβ knockout mouse model showed impaired performance in fear conditioning and cued learning tasks, indicating that PKCβ is important for normal synaptic plasticity in the amygdala and limbic-driven memory. nih.gov
Furthermore, PKCβ has been linked to processes that can contribute to neurodegeneration. It can accelerate inflammatory vascular disruption, which may contribute to immune exhaustion in the context of aging and neurodegenerative diseases. nih.gov Some studies also suggest that PKCβ isoforms are involved in the phosphorylation of mitochondrial fission and fusion proteins, and their dysregulation can disrupt mitochondrial dynamics, leading to neuronal damage in AD. mdpi.com
Association with Tau Protein Phosphorylation and Aβ Production/Clearance
The pathological hallmarks of Alzheimer's disease include the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govnih.gov Preclinical research suggests that PKC isoforms play a role in both of these processes.
Activation of certain PKC isoforms, such as PKCα, can promote the non-amyloidogenic processing of amyloid precursor protein (APP), leading to a reduction in the production of pathogenic Aβ peptides. nih.gov Conversely, dysregulation of PKC signaling can contribute to increased Aβ levels. nih.gov While the direct role of PKCβ1 in Aβ production is still being elucidated, its involvement in pathways that influence Aβ clearance is an area of active investigation.
Regarding tau, the hyperphosphorylation of this protein is a key event in the formation of neurofibrillary tangles. nih.govfrontiersin.org While kinases like GSK-3β and CDK5 are major players in tau phosphorylation, the broader PKC family has also been implicated. mdpi.comnih.gov Recent preclinical studies have indicated that PKC activation can lead to a reduction in tau phosphorylation by inhibiting the activity of these primary tau kinases. mdpi.com However, the specific contribution of PKCβ1 to the intricate balance of tau phosphorylation and dephosphorylation in the context of AD requires further investigation.
| Pathological Process | Preclinical Evidence Involving PKCβ | Potential Mechanism |
|---|---|---|
| Aβ Production/Clearance | PKC activation can reduce Aβ levels by promoting non-amyloidogenic APP processing. nih.gov | Activation of α-secretase activity. nih.gov |
| Tau Phosphorylation | PKC activation can reduce tau phosphorylation. mdpi.com | Inhibition of kinases like GSK-3β and CDK5. mdpi.com |
| Mitochondrial Dynamics | PKCβ is implicated in the phosphorylation of mitochondrial fission/fusion proteins. mdpi.com | Dysregulated PKCβ signaling can disrupt mitochondrial quality control. mdpi.com |
Involvement in Diabetic Complications (Preclinical Models)
Protein kinase C beta 1 (PKCβ1) has been identified as a significant contributor to the pathogenesis of diabetic microvascular complications in various preclinical models. Its activation, spurred by hyperglycemia, instigates a cascade of cellular events that lead to tissue damage in several organs, most notably the kidneys, pancreas, and retina.
Mechanisms in Diabetic Nephropathy
In the context of diabetic nephropathy, PKCβ1 plays a crucial role in the development of renal hypertrophy and fibrosis. diabetesjournals.org Preclinical studies using diabetic mouse models have demonstrated that the deletion of the PKCβ gene mitigates high-glucose-induced renal and glomerular hypertrophy. diabetesjournals.org This protective effect is associated with a reduction in the expression of extracellular matrix proteins like collagen and fibronectin. diabetesjournals.org Furthermore, the expression of the profibrotic cytokine transforming growth factor-β1 (TGF-β1) is significantly diminished in diabetic PKCβ-deficient mice. diabetesjournals.orgdiabetesjournals.org This suggests that PKCβ1 is a key mediator in the signaling pathway that leads to the upregulation of TGF-β1 and subsequent renal fibrosis under diabetic conditions. diabetesjournals.orgdiabetesjournals.org
Specifically, PKCβ1 expressed in the proximal tubule is critical for inducing TGF-β1 expression, which in turn mediates the switch from proliferation to hypertrophy in renal proximal tubular cells in the early stages of diabetic kidney disease. frontiersin.org This process involves the extracellular signal-regulated kinase (ERK) and p38 pathways. frontiersin.org Animal studies have shown that inhibiting PKCβ can normalize hemodynamic changes, reduce extracellular matrix production, and lessen the histological signs of glomerular damage in models of diabetes. scispace.com While PKCβ1 is heavily implicated in renal hypertrophy and fibrosis, other PKC isoforms, such as PKCα, appear to be more involved in the development of albuminuria by affecting the glomerular filtration barrier. diabetesjournals.orgdiabetesjournals.org This highlights the isoform-specific roles of PKC in the multifaceted pathology of diabetic nephropathy. diabetesjournals.org
Table 1: Effects of PKCβ1 Deletion in a Preclinical Model of Diabetic Nephropathy
| Feature | Wild-Type Diabetic Mice | PKCβ−/− Diabetic Mice |
| Renal Hypertrophy | Increased | Reduced diabetesjournals.org |
| Glomerular Hypertrophy | Increased | Reduced diabetesjournals.org |
| Collagen Expression | Increased | Reduced diabetesjournals.org |
| Fibronectin Expression | Increased | Reduced diabetesjournals.org |
| TGF-β1 Expression | Increased | Diminished diabetesjournals.orgdiabetesjournals.org |
| Albuminuria | Increased | Persisted diabetesjournals.org |
Effects on Pancreatic Beta-Cell Apoptosis and Survival
The role of protein kinases, including PKC isoforms, is critical in pancreatic beta-cell function, survival, and apoptosis, which are central to the pathophysiology of diabetes. While a multitude of kinases are involved in these processes, the specific actions of PKCβ1 are part of a complex signaling network. Inflammatory cytokines, for instance, can trigger pro-apoptotic pathways in beta-cells involving nuclear factor κB and mitogen-activated protein kinases, leading to endoplasmic reticulum stress and mitochondrial dysfunction. nih.gov
Kinase signaling pathways, such as those involving PKA, Akt, and ERK1/2, are crucial for regulating beta-cell proliferation, differentiation, and insulin (B600854) secretion. mdpi.com The GLP-1 receptor, for example, activates PKA and Epac2 signaling pathways to promote beta-cell function and survival. e-dmj.org Conversely, chronic hyperactivation of certain kinases like CAMKII has been linked to beta-cell apoptosis and oxidative stress. mdpi.com While direct evidence pinpointing PKCβ1 as a primary driver of beta-cell apoptosis in preclinical models is intertwined with the actions of other PKC isoforms and kinases, the broader family of classical PKCs is known to be involved in regulating beta-cell proliferation, differentiation, and death. researchgate.net The inhibition of certain kinases has been shown to protect beta-cells from apoptosis and preserve their function in diabetic animal models, highlighting the therapeutic potential of targeting these pathways. nih.gov
Diabetic Retinopathy Mechanisms Mediated by PKCβ1
PKCβ activation is a key mechanism in the development of diabetic retinopathy, contributing to endothelial dysfunction, increased vascular permeability, and neovascularization. mdpi.com Hyperglycemia leads to an increase in diacylglycerol (DAG), which in turn activates PKC isoforms, particularly PKCβ. nih.gov This activation sets off a cascade of events that underlie the main features of diabetic retinopathy: microvascular ischemia, leakage, and angiogenesis. nih.gov
In preclinical models, PKCβ activation has been shown to mediate a reduction in retinal blood flow, an effect linked to the upregulation of endothelin-1. nih.gov Inhibition of PKCβ has been demonstrated to ameliorate abnormalities in retinal circulation, vascular permeability, and leukocyte adhesion in diabetic animal models. researchgate.net Specifically, the PKCβ isoform is essential for vascular endothelial growth factor (VEGF)-mediated responses, including endothelial cell migration and replication, which are early steps in angiogenesis. nih.gov Studies in rats have shown that intravitreal administration of VEGF increases retinal vascular permeability in conjunction with the activation of PKC-α, βII, and δ, with PKCβ playing a significant, though not sole, role. nih.gov Furthermore, overexpression of PKCβII in mice enhances the angiogenic response to retinal ischemia. nih.gov However, some studies suggest that while PKCβ inhibition can prevent functional disorders like delayed oscillatory potentials in the electroretinogram, it may not prevent histopathological abnormalities in the retina, indicating that other factors are also primary contributors. nih.gov
Cardiovascular Disease Mechanisms (Preclinical Models)
The involvement of PKCβ1 extends to cardiovascular diseases, where it has been implicated in myocardial dysfunction and the modulation of vascular reactivity in preclinical settings.
Role in Myocardial Dysfunction and Heart Failure
The PKCβ isoform is preferentially activated by hyperglycemia and is upregulated in animal models of heart failure. ahajournals.org In a hemodynamically validated rat model of diabetes-induced heart failure with preserved ejection fraction, activation of the PKCβ isoform was associated with abnormal diastolic function. ahajournals.org Inhibition of PKCβ normalized diastolic function and improved cardiac structure in these models. ahajournals.org
Cardiac-specific overexpression of PKCβ has been shown to lead to heart failure in mice. ahajournals.org Furthermore, in non-diabetic animal models, PKCβ is activated in the post-myocardial infarction setting, and its inhibition can attenuate adverse remodeling and heart failure. ahajournals.org Studies in diabetic rats have demonstrated that PKCβ2, one of the two splice variants of PKCβ, is preferentially overexpressed in the myocardium. diabetesjournals.org Its activation has been linked to the inhibition of Akt-dependent endothelial nitric oxide synthase (eNOS) activity, and restoring this signaling pathway can attenuate diabetic cardiomyopathy. diabetesjournals.org The inhibition of PKCβ has been observed to reduce diastolic dysfunction and myocyte hypertrophy while maintaining contractility in models of diabetic cardiomyopathy. explorationpub.com
Table 2: Impact of PKCβ Inhibition on Diabetic Cardiomyopathy in a Preclinical Model
| Parameter | Diabetic Animals | Diabetic Animals with PKCβ Inhibitor |
| Diastolic Function | Abnormal | Normalized ahajournals.org |
| Cardiac Structure | Pathological Changes | Improved ahajournals.org |
| Collagen I (Fibrosis) | Markedly Increased | Reduced ahajournals.org |
| PKCβI Activation | Significantly Increased | Reduced ahajournals.org |
Modulation of Pulmonary Vasoconstrictor Reactivity
PKCβ plays a role in modulating pulmonary vasoconstrictor reactivity, particularly in the context of hypoxia-induced pulmonary hypertension. In animal models, intermittent hypoxia has been shown to augment pulmonary vasoconstrictor reactivity through a PKCβ/mitochondrial oxidant signaling pathway. nih.gov Chronic administration of a PKCβ inhibitor abolished the increases in right ventricular systolic pressure and right ventricular hypertrophy induced by intermittent hypoxia in rats. nih.gov
Further studies have indicated that PKCβ mediates vasoconstriction through its interaction with the scaffolding protein PICK1 (protein interacting with C kinase 1), activation of mitochondrial ATP-sensitive potassium channels, and subsequent generation of mitochondrial reactive oxygen species (mitoROS). nih.gov This signaling axis contributes to enhanced vasoconstriction. nih.gov While multiple PKC isoforms are expressed in pulmonary arteries, PKCβ inhibition has been shown to nearly abolish the vasoconstrictor reactivity to the PKC activator PMA in pulmonary arteries, supporting a primary role for PKCβ in this response in the pulmonary circulation. nih.gov In neonatal rats, chronic hypoxia also enhances pulmonary vasoconstrictor reactivity through a PKCβ and mitochondrial ROS signaling pathway. nih.gov
Other Disease Models
Preclinical Research on PKCβ1 in Preeclampsia Pathogenesis
Preeclampsia is a severe hypertensive disorder that occurs during pregnancy, with a complex and not fully understood pathophysiology. nih.gov Research suggests that the placenta plays a central role, releasing anti-angiogenic and pro-inflammatory factors into the maternal circulation. nih.gov Preclinical studies have implicated Protein Kinase C Beta 1 (PKCβ1) as a significant molecule in the development of this disease.
Observations in human preeclamptic placentas show a notable downregulation of both PKCβ mRNA and protein levels compared to normal placentas. nih.gov Immunostaining has revealed that in normal term placentas, PKCβ is primarily expressed in syncytiotrophoblasts and vascular endothelial cells, and its reduction is evident in preeclamptic tissue. nih.gov Furthermore, studies have identified hypermethylation of the PKCβ gene promoter in preeclamptic placentas, which is associated with its reduced expression and an observed insensitivity to Arginine Vasopressin (AVP) in the fetal vascular system. nih.gov
To investigate a causal link, preclinical studies in mouse models have been instrumental. In one key study, the selective pharmacological inhibition of PKCβ in pregnant mice using Ruboxistaurin was sufficient to induce preeclampsia-like symptoms, including hypertension and proteinuria. nih.gov The underlying mechanism was found to be linked to excessive autophagic flux in the placentas of these mice. nih.gov This heightened autophagy disrupted the critical balance of pro- and anti-angiogenic factors, leading to an increase in soluble fms-like tyrosine kinase-1 (sFLT1) and a decrease in Vascular Endothelial Growth Factor A (VEGFA). nih.gov In vitro experiments supported this, showing that PKCβ inhibition activated autophagy, which in turn blocked VEGFA-induced tube formation in human umbilical vein endothelial cells (HUVECs) and altered the expression of sFLT1 and VEGFA in human choriocarcinoma cells. nih.gov These findings support a model where PKCβ inhibition impairs angiogenesis via autophagy activation, contributing to the pathogenesis of preeclampsia. nih.gov
Another line of investigation using choriocarcinoma cells has shown that high glucose conditions can affect the expression of angiogenic factors through the PKCβ and HIF-1α pathways, suggesting a potential mechanism for the development of preeclampsia in certain metabolic contexts. nih.gov Additionally, research into the autoimmune aspects of preeclampsia has found that agonistic autoantibodies targeting the angiotensin AT1 receptor, which are present in preeclamptic patients, appear to exert their pathological effects through a PKC-mediated mechanism. jci.org
| Model System | PKCβ1-Related Intervention | Key Findings | Reference |
|---|---|---|---|
| Pregnant Mouse Model | Selective inhibition of PKCβ with Ruboxistaurin | Induced preeclampsia-like symptoms (hypertension, proteinuria); caused excessive placental autophagy and an imbalance in angiogenic factors (increased sFLT1, decreased VEGFA). | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | PKCβ inhibition | Activated autophagy and blocked VEGFA-induced tube formation. | nih.gov |
| Human Choriocarcinoma Cells (JEG-3) | PKCβ inhibition | Resulted in significant upregulation of sFLT1 and downregulation of VEGFA. | nih.gov |
| Human Choriocarcinoma Cells | High glucose conditions | Affected the expression of angiogenic factors via the PKCβ and HIF-1α pathways. | nih.gov |
Studies in Autoimmune and Inflammatory Conditions
PKCβ1 has also been identified as a key signaling molecule in preclinical models of autoimmune and inflammatory diseases. Its role has been particularly well-documented in models of neuroinflammation and chronic inflammation associated with metabolic disease.
In the context of autoimmune neuroinflammation, research has utilized the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics many aspects of human multiple sclerosis. pnas.org In a pivotal study, treatment of EAE-afflicted mice with LY-317615, an orally available small molecule inhibitor of PKCβ, led to a significant amelioration of the disease. pnas.org The treated mice showed reduced clinical symptoms, as well as decreased inflammation, demyelination, and axonal damage in the central nervous system. pnas.org The primary mechanism of action was determined to be the stabilization of the blood-brain barrier (BBB). LY-317615 induced the expression of crucial tight-junction proteins, including zona occludens-1, claudin 3, and claudin 5, in endothelial cells. This reinforcement of the BBB suppressed the transmigration of pathogenic, encephalitogenic T cells into the central nervous system, thereby mitigating the autoimmune attack. pnas.org
PKCβ1 is also implicated in chronic low-grade inflammation, such as that observed in diabetic atherosclerosis. A study using diabetic ApoE−/− mice demonstrated that a signaling pathway involving RAGE-TLR4-PKCβ1 is critical for the immune maturation of dendritic cells. researchgate.net The activation of this pathway by stimuli such as advanced glycation end products and oxidized low-density lipoprotein promotes a state of chronic inflammation that aggravates atherosclerosis. researchgate.net In this preclinical model, the administration of the PKCβ inhibitor LY333531 effectively inhibited the immune maturation of spleen dendritic cells. researchgate.net This intervention led to a reduction in the number of dendritic cells and macrophages within atherosclerotic plaques and ultimately decreased the size of the plaques themselves. researchgate.net
| Disease Model | Animal Model | PKCβ1-Related Intervention | Key Findings | Reference |
|---|---|---|---|---|
| Multiple Sclerosis | Experimental Autoimmune Encephalomyelitis (EAE) in SJL mice | Treatment with PKCβ inhibitor LY-317615 | Ameliorated clinical symptoms, inflammation, demyelination, and axonal damage; stabilized the blood-brain barrier by inducing tight-junction proteins. | pnas.org |
| Diabetic Atherosclerosis | Diabetic ApoE−/− mice | Treatment with PKCβ inhibitor LY333531 | Inhibited immune maturation of dendritic cells; reduced atherosclerotic plaque size. | researchgate.net |
Advanced Methodologies for Investigating Protein Kinase C Beta 1 and Its Peptide Modulators
Molecular Biology Techniques
Molecular biology techniques provide the fundamental tools for examining the gene and its functional roles through manipulation and expression analysis. news-medical.net
Gene Expression Analysis (e.g., RT-PCR, RNA Sequencing)
Analyzing the expression of the gene encoding PKCβ1, PRKCB, is foundational to understanding its regulation and function.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a targeted approach used to quantify the amount of messenger RNA (mRNA) from a specific gene. nordicbiosite.comnih.gov This technique first converts mRNA into complementary DNA (cDNA), which is then amplified. nih.gov The level of amplification, often measured in real-time (qPCR), indicates the original amount of mRNA, providing a snapshot of gene expression. For instance, RT-qPCR has been used to determine the mRNA expression of PRKCB in kidney tissues of diabetic nephropathy rat models, showing an upregulation compared to control groups. frontiersin.org
RNA Sequencing (RNA-Seq) offers a comprehensive, unbiased view of the entire transcriptome. nordicbiosite.comlubio.ch Unlike RT-PCR, which targets known sequences, RNA-seq can identify and quantify all RNA molecules in a sample, including novel transcripts and splice variants. nih.govlubio.ch This is particularly relevant for PRKCB, which gives rise to two splice variants, PKCβ1 and PKCβ2. RNA-seq can simultaneously measure the expression levels of both isoforms. In studies of diabetic nephropathy, single-cell RNA sequencing (scRNA-seq) has been employed to analyze gene expression changes at the individual cell level, identifying immune cells and their marker genes, including PRKCB, as key factors in disease progression. frontiersin.org
| Technique | Approach | Application to PKCβ1 | Key Findings |
| RT-PCR | Targeted | Quantification of PRKCB mRNA | Upregulation of PRKCB in diabetic nephropathy models. frontiersin.org |
| RNA-Seq | Comprehensive | Transcriptome-wide analysis, including splice variants | Identification of PRKCB as a key marker gene in immune cells related to diabetic nephropathy. frontiersin.org |
Genetic Manipulation for Functional Studies (e.g., siRNA/shRNA Knockdown, Gene Knockout, Overexpression)
To understand the specific function of PKCβ1, researchers manipulate its expression levels within cells.
siRNA/shRNA Knockdown: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to silence gene expression by targeting the mRNA of PRKCB for degradation. sigmaaldrich.comresearchgate.net This reduction in protein levels allows for the study of the consequences of its absence. sigmaaldrich.com For example, shRNA-mediated knockdown can be used to study the role of PKCβ1 in specific cellular pathways. researchgate.net The effectiveness of the knockdown is typically verified at both the mRNA level (e.g., by qRT-PCR) and the protein level (e.g., by Western blotting). sigmaaldrich.com
Gene Knockout: This technique involves permanently deleting the PRKCB gene from the genome of a cell line or model organism. This provides a complete loss-of-function model to study the long-term effects of the absence of PKCβ1.
Overexpression: Conversely, to study the effects of increased PKCβ1 activity, its gene can be introduced into cells using expression vectors, such as plasmids. news-medical.net This leads to the production of higher-than-normal levels of the protein. Studies have used adenoviral vectors to overexpress PKCβ1 to investigate its role in processes like vascular endothelial growth factor (VEGF)-induced cell proliferation. pnas.org Overexpression of PKCβ1 has been shown to enhance VEGF-induced growth in bovine retinal endothelial cells. pnas.org
| Manipulation | Method | Purpose | Example Application |
| Knockdown | siRNA/shRNA | Temporarily reduce PKCβ1 levels | Study the immediate functional loss of PKCβ1 in signaling pathways. sigmaaldrich.comresearchgate.net |
| Knockout | Gene editing | Permanently eliminate PKCβ1 | Investigate the long-term developmental or physiological roles of PKCβ1. |
| Overexpression | Expression vectors | Increase PKCβ1 levels | Determine the effects of heightened PKCβ1 activity on cellular processes like cell growth. news-medical.netpnas.org |
Proteomic and Biochemical Approaches
Proteomic and biochemical methods are essential for studying the PKCβ1 protein itself, including its expression, modifications, and turnover. nih.govfrontiersin.org
Immunoblotting and Isoform-Specific Antibody Detection
Immunoblotting (Western Blotting) is a widely used technique to detect and quantify specific proteins in a sample. aacrjournals.orglabster.com Proteins are separated by size using gel electrophoresis and then transferred to a membrane, where they are detected using antibodies specific to the target protein. news-medical.netaacrjournals.org For PKCβ1, antibodies that recognize the full-length protein (approximately 77-80 kDa) and its catalytic domain are available. oup.com This technique can be used to confirm the expression of PKCβ1 in various tissues, such as the heart and myometrium. oup.comahajournals.org It is also crucial for verifying the success of genetic manipulations like overexpression or knockdown. pnas.orgaacrjournals.org
Isoform-Specific Antibody Detection: Since the PRKCB gene produces two isoforms, PKCβ1 and PKCβ2, antibodies that can distinguish between these two are critical. These isoform-specific antibodies allow researchers to study the individual roles of each protein. For example, Western blot analysis with specific antibodies has been used to show that both PKCβ1 and PKCβ2 are expressed in human myometrium. oup.com
Analysis of PKCβ1 Phosphorylation States (e.g., Mass Spectrometry)
Protein phosphorylation is a key mechanism for regulating protein function, and PKCβ1 itself is regulated by phosphorylation. rockefeller.educreative-proteomics.com
Mass Spectrometry (MS) is a powerful tool for identifying and quantifying post-translational modifications like phosphorylation. rockefeller.edunih.govnih.gov In a typical "bottom-up" proteomics approach, proteins are digested into smaller peptides, which are then analyzed by MS. d-nb.info Phosphorylated peptides can be identified by their characteristic mass shift. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can even pinpoint the exact amino acid residue that is phosphorylated. nih.gov Due to the low abundance of phosphopeptides, enrichment strategies are often necessary before MS analysis. rockefeller.edunih.gov Mass spectrometry has become an indispensable tool for characterizing the phosphorylation state of proteins like PKCβ1. rockefeller.educreative-proteomics.com
In Vitro Kinase Assays Using Peptide Substrates
The investigation of Protein Kinase C Beta 1 (PKCβ1) activity and its modulation by peptides heavily relies on robust in vitro kinase assays. These assays are fundamental for determining the kinetic parameters of PKCβ1 and for screening potential peptide inhibitors or activators. A common approach involves monitoring the transfer of a phosphate (B84403) group from ATP to a specific peptide substrate.
Historically, these assays have utilized radiolabeled ATP, such as [γ-³²P]-ATP, to track the phosphorylation of a substrate. nih.gov The amount of incorporated radioactivity into the peptide substrate is then quantified, often after separation by techniques like P81 phosphocellulose paper binding. ucsd.edu This method, while sensitive, has been increasingly replaced by non-radioactive techniques due to safety and disposal concerns.
Fluorescence-based assays have emerged as a powerful alternative. nih.govnih.gov One such method employs peptide substrates conjugated to a fluorophore, where the fluorescence properties of the conjugate change upon phosphorylation. researchgate.net For instance, the Omnia® Kinase Assays use a fluorescent peptide substrate that shows an increase in fluorescence intensity upon phosphorylation, allowing for real-time, continuous monitoring of kinase activity. thermofisher.com These assays are highly sensitive and can be adapted for high-throughput screening.
The choice of peptide substrate is critical for the specificity and efficiency of the assay. While generic substrates like myelin basic protein (MBP) can be used, specific peptide sequences derived from known PKCβ1 substrates or identified through peptide library screening offer superior performance. springernature.comscbt.com Studies have focused on determining the optimal peptide substrate sequence for various PKC isozymes, including PKCβ1. nih.gov For example, it has been found that PKC isozymes, including βI, preferentially phosphorylate peptides with hydrophobic amino acids at the +1 position relative to the phosphorylation site and basic residues at the -3 position. nih.gov A highly potent and selective peptide substrate for PKC, with the sequence KRAKRKTAKKR, has been identified, exhibiting favorable kinetic parameters. nih.gov
| Substrate Type | Description | Key Features |
| Radiolabeled Peptides | Peptides that are phosphorylated using [γ-³²P]-ATP. | High sensitivity, traditional method. |
| Fluorescent Peptides | Peptides conjugated with a fluorophore that changes its emission upon phosphorylation. | Non-radioactive, allows for real-time monitoring, suitable for high-throughput screening. nih.govnih.gov |
| Generic Protein Substrates | Proteins like Myelin Basic Protein (MBP) that are known to be phosphorylated by a broad range of kinases. | Readily available, but may lack specificity. springernature.com |
| Specific Peptide Substrates | Peptides with sequences optimized for a particular kinase, such as PKCβ1. | High specificity and efficiency, allows for detailed kinetic analysis. nih.govnih.gov |
Cell-Based Functional Assays
To study PKCβ1 activity within a more physiologically relevant context than in vitro assays, permeabilized cell systems are employed. This technique allows for the introduction of exogenous molecules, such as peptide substrates and modulators, directly into the cell while maintaining the integrity of intracellular signaling complexes.
A well-established method involves the use of streptolysin-O to create pores in the cell membrane. nih.govnih.gov Once permeabilized, cells can be incubated with a PKC-specific peptide substrate, like the GS peptide (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys), and [γ-³²P]ATP. nih.govnih.gov The phosphorylation of the peptide, catalyzed by endogenous PKCβ1, can then be measured. This assay design is advantageous as it reflects the activity of membrane-translocated PKC, a key step in its activation. aai.org
Flow cytometry offers another powerful tool for measuring PKC activity in permeabilized cells. aacrjournals.org In this approach, cells are stimulated to activate PKC, then fixed and permeabilized. A primary antibody that specifically recognizes phosphorylated PKC substrates is introduced, followed by a fluorescently labeled secondary antibody. The resulting fluorescence, which is proportional to PKC activity, can be quantified on a single-cell basis. aacrjournals.org This method is particularly useful for analyzing PKC activity in heterogeneous cell populations, such as peripheral blood mononuclear cells. aacrjournals.org
Peptide modulators of PKCβ1 can have profound effects on fundamental cellular processes. Therefore, assays that measure cell proliferation, migration, and apoptosis are crucial for understanding the functional consequences of PKCβ1 modulation.
Cell Proliferation: The role of PKC isoforms in cell proliferation is well-documented. researchgate.net Assays to measure cell proliferation include direct cell counting, and more commonly, indirect methods that measure metabolic activity, such as the MTT or WST-1 assays. For tracking cell cycle progression, flow cytometry analysis of DNA content after propidium (B1200493) iodide staining is a standard technique. Furthermore, the expression of cell cycle markers like cyclin D1, proliferating cell nuclear antigen (PCNA), and phosphorylated histone H3 can be quantified by western blotting or immunofluorescence to determine the specific phase of the cell cycle affected by PKCβ1 peptide modulators. mdpi.com
Cell Migration: Cell migration can be assessed using various in vitro assays. The scratch or wound-healing assay provides a simple method to study directional cell migration. A "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is monitored over time. Transwell migration assays, also known as Boyden chamber assays, provide a quantitative measure of cell migration towards a chemoattractant placed in the lower chamber.
Apoptosis: PKC isoforms are known to be involved in the regulation of apoptosis, or programmed cell death. researchgate.netmdpi.com The induction of apoptosis by PKCβ1 peptide modulators can be detected by several methods. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Flow cytometry using Annexin V and propidium iodide staining can distinguish between early apoptotic, late apoptotic, and necrotic cells. The cleavage of caspase-3, a key executioner caspase, can be detected by western blotting and is a reliable indicator of apoptosis induction. mdpi.com
A critical aspect of PKCβ1 regulation is its translocation from the cytosol to specific subcellular compartments upon activation, such as the plasma membrane, Golgi apparatus, or nucleus. nih.govnih.gov Peptide modulators can either promote or inhibit this translocation.
Fluorescence microscopy is a primary tool for visualizing the subcellular localization of PKCβ1. This can be achieved by immunofluorescence, where cells are fixed, permeabilized, and stained with an antibody specific for PKCβ1, followed by a fluorescently labeled secondary antibody. Alternatively, live-cell imaging can be performed by transfecting cells with a vector encoding a PKCβ1-fluorescent protein fusion (e.g., PKCβ1-GFP). This allows for the real-time tracking of PKCβ1 translocation in response to stimuli or peptide modulators.
Förster Resonance Energy Transfer (FRET)-based biosensors provide a more sophisticated approach to study PKC activity and translocation in living cells. nih.govnih.govmdpi.comfree.fr A FRET-based C-kinase activity reporter (CKAR) can be targeted to specific subcellular organelles to measure localized PKC activity. nih.gov These biosensors typically consist of a PKC-specific substrate peptide and a phosphoamino acid-binding domain sandwiched between a donor and an acceptor fluorophore. Phosphorylation of the substrate peptide leads to a conformational change that alters the FRET efficiency, providing a readout of kinase activity. nih.govnih.gov Peptides that specifically activate or inhibit the translocation of PKC isozymes have been used to study their function in specific cellular compartments. bioscientifica.com
Assays for Cell Proliferation, Migration, and Apoptosis
Structural Biology and Computational Modeling
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable for understanding the structural basis of PKCβ1-peptide interactions at an atomic level. researchgate.netspringernature.com These approaches can predict binding modes, identify key interacting residues, and rationalize the specificity of peptide modulators.
Molecular Docking is used to predict the preferred orientation of a peptide when bound to the PKCβ1 protein to form a stable complex. mdpi.comnih.gov This method involves sampling a large number of possible conformations of the peptide in the binding site of the protein and scoring them based on their predicted binding affinity. For example, docking studies have been used to investigate the interaction of pseudosubstrate peptides with the C1 and C2 domains of PKCβ. mdpi.com
Molecular Dynamics (MD) Simulations provide a dynamic view of the PKCβ1-peptide complex over time, allowing for the assessment of its stability and the characterization of conformational changes. acs.orgkirj.eemdpi.com MD simulations can refine the binding poses obtained from docking and provide insights into the role of solvent and membrane environments, which are often not fully accounted for in docking studies. acs.org These simulations can be particularly useful for studying allosteric regulation, where peptide binding at one site influences the activity at a distant catalytic site. kirj.ee By combining docking and MD simulations, researchers can develop more accurate models of PKCβ1-peptide interactions, which can guide the rational design of more potent and selective peptide modulators. springernature.comnih.govmdpi.com
Application of X-ray Crystallography and NMR Spectroscopy to PKCβ1 Domains and Peptide Complexes
The precise regulation of Protein Kinase C Beta 1 (PKCβ1) is critical for numerous cellular signaling pathways, and understanding its three-dimensional structure is fundamental to elucidating its function and developing targeted modulators. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have emerged as indispensable techniques for providing high-resolution structural and dynamic insights into PKCβ1's domains and their interactions with peptide modulators.
X-ray Crystallography of PKCβ1 Domains and Full-Length Protein
X-ray crystallography provides a static, high-resolution snapshot of a molecule's atomic structure. This technique has been successfully applied to determine the structures of individual domains of PKCβ and, notably, the full-length PKCβII, an isoform of PKCβ1.
The crystal structure of the full-length PKCβII was determined at a resolution of 4.0 Å, revealing an intermediate conformation in its activation pathway. nih.gov This structure showed that the kinase active site is accessible to substrates, but the conformation of the active site corresponds to a low-activity state. nih.gov The structure was solved using molecular replacement with the previously determined structures of the PKCβII kinase domain and the C2 domain as search models. nih.gov
Key domains of PKCβ have also been structurally characterized individually. The C2 domain of PKCβ from Rattus norvegicus was crystallized, revealing a characteristic β-sandwich fold and the binding sites for three Ca2+ ions. rcsb.org This structure provided crucial insights into the cooperative binding of calcium ions, which is essential for the enzyme's activation. rcsb.org Furthermore, the C1B domain, which binds to diacylglycerol (DAG) and phorbol (B1677699) esters, has also been structurally elucidated, detailing the ligand-binding pocket. wikipedia.orghep.com.cn High-resolution crystal structures of the C1B domain from the related PKCδ isoform complexed with DAG and other potent agonists have detailed the mechanisms of stereospecific ligand recognition. nih.gov
Table 1: X-ray Crystallography Data for PKCβ and Related Domains
| PDB ID | Protein/Domain | Organism | Resolution (Å) | Ligand(s) |
|---|---|---|---|---|
| 4GNW | Full-length PKCβII | Homo sapiens | 4.0 | AMPPNP, Calcium |
| 1A25 | C2 Domain | Rattus norvegicus | 2.7 | Ca2+, o-phospho-L-serine |
| 1TBO | C1B Domain (PKCδ) | Mus musculus | 1.75 | Di-octanoyl-sn-1,2-glycerol |
Data sourced from the Protein Data Bank (PDB). Note: PKCβII is an isoform of PKCβ1. PKCδ is a related isoform often used for structural studies of the C1 domain.
NMR Spectroscopy of PKCβ1 Domains and Peptide Complexes
NMR spectroscopy complements crystallography by providing information about the structure and dynamics of proteins and their complexes in a solution state, which more closely mimics the physiological environment.
While a full NMR structure of PKCβ1 is not available, NMR has been instrumental in studying individual domains and their interactions. Solution NMR studies have confirmed that residues within the ligand-binding region of the C1 domain interact with lipids. ucsd.edu Structural studies have shown that ligand binding to the C1 domain alters its surface properties to promote membrane anchoring, rather than inducing a significant conformational change. ucsd.edu
NMR is particularly powerful for characterizing the transient and often weak interactions between proteins and peptides. Techniques such as chemical shift perturbation (CSP) and saturation transfer difference (STD) NMR can map the binding interface and determine the affinity of peptide modulators. For instance, NMR has been used to study peptides corresponding to the C1B region of PKC gamma, a related isoform, revealing that a flexible structure is critical for its function. nih.gov Paramagnetic NMR methods, which utilize tags that induce pseudocontact shifts (PCSs), are also employed to determine the structure of weakly interacting protein-ligand complexes. universiteitleiden.nl These approaches are highly valuable for studying the interactions between PKCβ1 domains and peptide modulators, providing data on binding sites and the conformation of the bound peptide. universiteitleiden.nlembopress.orgembopress.org
The integration of X-ray crystallography and NMR spectroscopy provides a comprehensive understanding of PKCβ1 structure and function. Crystallography offers high-resolution atomic details of stable conformations, while NMR provides insights into the dynamics and interactions in a more native-like environment. Together, these methodologies are crucial for deciphering the allosteric mechanisms that regulate PKCβ1 activity and for the rational design of specific peptide-based inhibitors and activators. hep.com.cnaacrjournals.org
Current Research Frontiers and Future Directions in Protein Kinase C Beta 1 Studies
Elucidating Isoform-Specific Roles of PKCβ1 vs. PKCβII
Protein kinase C (PKC) β1 and βII are splice variants of the same gene, differing only in their C-terminal 50-52 amino acids. nih.govresearchgate.netnih.gov This subtle structural difference, however, leads to distinct and sometimes opposing functions in cellular processes. nih.gov Elucidating these isoform-specific roles is a major frontier in PKC research.
One key area of investigation is their differential impact on cell proliferation. Studies in vascular smooth muscle cells have shown that overexpression of PKCβI accelerates cell cycle progression and increases the rate of proliferation, while PKCβII has the opposite effect, slowing down S phase entry and diminishing proliferation. nih.gov This suggests that PKCβI and PKCβII act as bidirectional regulators of cell growth. nih.gov
Their subcellular localization and translocation patterns also contribute to their distinct functions. life-science-alliance.orglu.se For instance, in response to certain stimuli, PKCβII translocates to the plasma membrane and the perinuclear area, a process that is dependent on filamentous actin. life-science-alliance.orgfrontiersin.org In contrast, PKCβI does not exhibit the same actin-dependent translocation. life-science-alliance.org This differential localization places the isoforms in proximity to different substrates, thereby dictating their specific signaling outputs. For example, a coordinated cascade of PKC isoform activation has been observed where PKCβ1 activity is a prerequisite for the translocation of PKCα to cell-cell contacts. nih.gov
Furthermore, the two isoforms exhibit different interactions with other proteins. PKCβII, but not PKCβI, has been shown to undergo Mdm2-mediated ubiquitination and to interact with PKCλ, a member of the atypical PKC subfamily. life-science-alliance.orgru.nl These specific interactions likely contribute to their unique roles in signaling pathways. For example, the interaction between PKCβII and PKCλ is implicated in the regulation of glucose uptake. ru.nl
Table 1: Comparison of PKCβI and PKCβII Characteristics
| Feature | PKCβI | PKCβII |
| Cell Proliferation | Promotes proliferation, accelerates S phase entry. nih.gov | Inhibits proliferation, slows S phase entry. nih.gov |
| Subcellular Translocation | Does not show actin-dependent translocation. life-science-alliance.org | Translocates to the plasma membrane and perinuclear region in an actin-dependent manner. life-science-alliance.orgfrontiersin.org |
| Protein Interactions | Does not interact with PKCλ. ru.nl | Interacts with PKCλ and undergoes Mdm2-mediated ubiquitination. life-science-alliance.orgru.nl |
| C-terminal Region | Differs in the last 50 amino acids. researchgate.netnih.gov | Differs in the last 52 amino acids. researchgate.netnih.gov |
Development of Novel and Highly Selective PKCβ1 Peptide Modulators
The development of highly selective modulators for specific PKC isoforms, including PKCβ1, is a critical area of research for both therapeutic applications and as tools to dissect isoform-specific functions. While several small molecule inhibitors targeting the PKC family exist, many exhibit off-target effects or lack isoform specificity. selleckchem.com
Recent efforts have focused on developing peptide-based modulators that offer greater specificity. These peptides are often derived from regions of PKC itself or from interacting proteins, allowing for more targeted interference with specific protein-protein interactions or substrate recognition. For example, peptides derived from the V5 region of PKCβII have been developed to selectively antagonize its interaction with the mitochondrial protein Mfn1. mdpi.com
High-throughput screening (HTS) technologies are being increasingly employed to identify novel modulators of PKCβ1. beckman.esnih.govnih.gov These platforms allow for the rapid screening of large libraries of compounds, including peptides, to identify those that selectively inhibit or activate PKCβ1. beckman.es
One promising approach is the use of peptide inhibitors that act as pseudosubstrates, competing with natural substrates for binding to the catalytic domain of the kinase. ru.nl For instance, a PKCβ peptide inhibitor has been shown to disrupt the interaction between PKCβII and PKCλ. ru.nl
Table 2: Examples of PKCβ Modulators and their Characteristics
| Modulator | Type | Selectivity | Mechanism of Action |
| Ruboxistaurin (LY333531) | Small Molecule Inhibitor | Selective for PKCβ1 and PKCβII. selleckchem.comnih.gov | Competitively and reversibly inhibits the kinase activity. selleckchem.com |
| Enzastaurin (B1662900) (LY317615) | Small Molecule Inhibitor | Potent and selective for PKCβ. selleckchem.comnih.gov | Inhibits the kinase activity. nih.gov |
| GF 109203X | Small Molecule Inhibitor | Selective for α and β1 isoforms of PKC. | Potent inhibitor of protein kinase C. |
| Gö6976 | Small Molecule Inhibitor | Selective for Ca2+-dependent PKC isoforms, including PKCβ1. selleckchem.com | Inhibits kinase activity. |
| SAMβA | Peptide Inhibitor | Selective for the PKCβII-Mfn1 interaction. mdpi.com | Antagonizes the association between Mfn1 and PKCβII. mdpi.com |
Understanding the Interplay Between PKCβ1 and Other Signaling Molecules
PKCβ1 does not function in isolation; rather, it is part of a complex and interconnected signaling network. Understanding the crosstalk between PKCβ1 and other signaling molecules is essential for a complete picture of its biological roles.
A significant area of research is the interplay between PKCβ1 and the PI3K/Akt signaling pathway. In certain cellular contexts, such as in response to high glucose in mesangial cells, PKCβ1 acts as an upstream activator of Akt. physiology.org This activation is mediated by the phosphorylation of Akt at Ser473 by PKCβ1. physiology.org This crosstalk is initiated by the activation of the epidermal growth factor receptor (EGFR) and subsequent activation of phospholipase Cγ1 (PLCγ1). physiology.org
PKCβ1 also interacts with components of the NF-κB signaling pathway. Studies have shown that silencing of PKCβ1 can lead to the activation of the NF-κB transcription factor RelA, which in turn can inhibit cell proliferation in certain cancer cells. aacrjournals.org This suggests a complex regulatory relationship where PKCβ1 may normally suppress certain NF-κB-mediated anti-proliferative signals.
Furthermore, PKCβ1 has been shown to interact with and be regulated by other proteins. For example, the cytosolic splicing variant of NELL2 has been identified as an endogenous inhibitor of PKCβ1, directly binding to its pseudosubstrate domain. nih.gov PKCβ1 has also been implicated in the regulation of AP-1 transcriptional activity, a key transcription factor involved in cell proliferation and differentiation. researchgate.net
Table 3: Key Interacting Partners of PKCβ1
| Interacting Molecule | Pathway | Functional Consequence of Interaction |
| Akt (Protein Kinase B) | PI3K/Akt Pathway | PKCβ1 phosphorylates and activates Akt at Ser473, promoting downstream signaling. physiology.org |
| RelA | NF-κB Pathway | Silencing of PKCβ1 leads to activation of RelA and inhibition of cell growth. aacrjournals.org |
| cNELL2 | - | cNELL2 acts as an endogenous inhibitor of PKCβ1 by binding to its pseudosubstrate domain. nih.gov |
| AP-1 | MAPK/AP-1 Pathway | PKCβ1 is involved in the regulation of AP-1 transcriptional and binding activity. researchgate.net |
| Apoptin | Apoptosis | PKCβ1 interacts with and phosphorylates Apoptin, promoting its tumor-specific cytotoxic function. nih.govresearchgate.net |
| Estrogen Receptor α (ERα) | Endocrine Signaling | PKCβ1 interacts with cytoplasmic ERα and its inhibition can lead to ERα degradation. aacrjournals.org |
Integration of Multi-Omics Data for Systems-Level Understanding of PKCβ1 Biology
To unravel the full complexity of PKCβ1 signaling, researchers are increasingly turning to systems biology approaches that integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and phosphoproteomics. researchgate.netnih.govbiorxiv.orgfrontiersin.orgnih.gov This holistic approach allows for the construction of comprehensive models of the PKC life cycle and its role in cellular networks. nih.govbiorxiv.orgfrontiersin.org
By combining these large-scale datasets, it is possible to identify novel substrates of PKCβ1, uncover previously unknown signaling pathways it regulates, and understand how its activity is altered in disease states. For instance, phosphoproteomic studies can identify proteins that are differentially phosphorylated upon modulation of PKCβ1 activity, providing direct insights into its downstream targets. researchgate.net
RNA sequencing (RNAseq) analysis following PKCβ1 silencing has been used to identify global changes in gene expression, revealing entire signaling pathways that are regulated by this kinase. aacrjournals.org For example, this approach was instrumental in uncovering the link between PKCβ1 and the NF-κB signaling pathway. aacrjournals.org
Computational modeling based on multi-omics data can be used to simulate the dynamics of PKCβ1 signaling and predict how the network will respond to perturbations, such as the introduction of a drug. researchgate.netbiorxiv.org These models can help in identifying key nodes in the network that could be targeted for therapeutic intervention. researchgate.netbiorxiv.orgfrontiersin.org A systems biology approach has been used to model the PKC life cycle, which includes maturation, activation, and termination, providing a framework for identifying new drug targets. nih.govbiorxiv.org
The integration of multi-omics data represents a powerful frontier in PKCβ1 research, promising to deliver a more complete and dynamic understanding of its function in both normal physiology and disease.
Q & A
Q. What experimental design considerations are critical for studying PKC β1 peptide activity in cellular signaling pathways?
To investigate PKC β1 peptide activity, prioritize:
- Kinase activity assays : Use phosphorylation assays with radioactive ATP (e.g., ³²P) to measure catalytic activity under varying calcium and lipid conditions .
- Negative controls : Include kinase-dead mutants or inhibitors (e.g., Gö6976 for PKC α/β1 inhibition) to validate specificity .
- Peptide validation : Confirm peptide purity (>90%) via SDS-PAGE (Laemmli method) and mass spectrometry .
- Cellular localization : Combine immunoprecipitation with subcellular fractionation to assess membrane-bound vs. cytosolic PKC β1 .
Q. How can researchers ensure specificity when synthesizing PKC β1 peptides for functional studies?
- Solid-phase synthesis : Use Fmoc/t-Bu chemistry for stepwise assembly, with HPLC purification to minimize truncation products .
- Epitope tagging : Incorporate HA or FLAG tags at the N-terminus for immunodetection without disrupting kinase domains .
- Functional validation : Test synthesized peptides in kinase inhibition assays (e.g., IC₅₀ determination) against recombinant PKC β1 .
Q. What are common pitfalls in quantifying PKC β1 expression levels via Western blot?
- Antibody cross-reactivity : Pre-adsorb antibodies with blocking peptides (e.g., CAMK1D N-term peptide protocols) to reduce off-target binding .
- Signal saturation : Optimize exposure times using chemiluminescent substrates and include loading controls (e.g., β-actin) for normalization .
- Buffer compatibility : Ensure lysis buffers contain phosphatase inhibitors (e.g., NaF, okadaic acid) to preserve phosphorylation states .
Advanced Research Questions
Q. How can conflicting data on PKC β1’s role in apoptosis be resolved across studies?
- Context-dependent analysis : Stratify results by cell type (e.g., cancer vs. primary cells) and stimulus (e.g., oxidative stress vs. growth factors) .
- Kinase crosstalk : Use isoform-specific inhibitors (e.g., LY333531 for PKC β1) to dissect overlapping signaling with ERK or p38 MAPK pathways .
- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from heterogeneous studies .
Q. What methodologies address PKC β1 peptide instability during in vitro assays?
- Lyophilization : Store peptides at -20°C in PBS with 0.1% BSA to prevent aggregation .
- Protective additives : Include reducing agents (e.g., DTT) in reaction buffers to prevent oxidation of cysteine residues .
- Real-time monitoring : Use fluorescent probes (e.g., FRET-based PKC activity sensors) to track degradation kinetics .
Q. How can researchers optimize PKC β1 peptide delivery into cells for functional genomics?
- Cell-penetrating peptides (CPPs) : Fuse PKC β1 peptides with TAT or penetratin sequences to enhance membrane permeability .
- Nanoparticle encapsulation : Use lipid-based carriers to improve intracellular delivery efficiency and reduce cytotoxicity .
- Dose-response validation : Perform toxicity assays (e.g., MTT) across peptide concentrations (0.1–10 µM) to identify non-perturbing doses .
Q. What statistical approaches are recommended for analyzing PKC β1 phosphorylation data with high variability?
- Mixed-effects models : Account for batch effects (e.g., different assay dates) and technical replicates .
- Outlier detection : Apply Grubbs’ test to exclude non-Gaussian data points in dose-response curves .
- Power analysis : Pre-calculate sample sizes using pilot data to ensure sufficient statistical power (α=0.05, β=0.2) .
Data Integration and Interpretation
Q. How should researchers reconcile discrepancies between in vitro and in vivo PKC β1 activity data?
- Compartmental modeling : Simulate in vivo conditions (e.g., calcium gradients, lipid composition) in vitro to identify confounding factors .
- Tissue-specific knockouts : Use CRISPR/Cas9 to generate PKC β1-deficient models and validate peptide effects in vivo .
- Multi-omics integration : Correlate phosphoproteomics data with transcriptomic profiles (e.g., RNA-seq) to map signaling networks .
Q. What strategies validate PKC β1 peptide interactions with non-canonical binding partners?
- Crosslinking-MS : Use DSS or BS³ crosslinkers to stabilize transient interactions for mass spectrometry .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) between PKC β1 peptides and candidate proteins .
- BioID proximity labeling : Express BirA*-tagged PKC β1 to identify proximal interactomes in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
